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  • Product: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid
  • CAS: 1375064-71-3

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: Synthesis, Properties, and Applications

Introduction In the landscape of modern drug discovery and materials science, rigid, poly-functionalized heterocyclic scaffolds are of paramount importance. They serve as versatile building blocks, enabling the systemati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, rigid, poly-functionalized heterocyclic scaffolds are of paramount importance. They serve as versatile building blocks, enabling the systematic exploration of chemical space to achieve desired biological activity or material properties. Among these, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid stands out as a molecule of significant interest. Its structure, featuring a central isoxazole ring flanked by two carboxylic acid moieties, offers a unique combination of rigidity, defined geometric spacing of functional groups, and synthetic tractability.

The isoxazole core itself is a well-established pharmacophore, present in numerous FDA-approved drugs where it contributes to metabolic stability and potent biological interactions.[1] This guide provides an in-depth technical overview of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, intended for researchers and professionals in medicinal chemistry, chemical biology, and materials science. We will delve into its fundamental properties, propose a logical synthetic pathway grounded in established methodologies, explore its potential applications as a bifunctional linker, and provide exemplary protocols for its handling and derivatization.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are the foundation of any research endeavor. This molecule is a solid at room temperature and requires refrigerated storage to maintain long-term stability.

PropertyValueSource
CAS Number 1375064-71-3[2]
Molecular Formula C₁₁H₇NO₅[2][3]
Molecular Weight 233.18 g/mol [2][3]
Synonym(s) 5-(4-carboxyphenyl)-3-isoxazolecarboxylic acid
Physical Form Solid
Typical Purity ≥95%
Storage Temperature Refrigerator
InChI Key FUWUAFDSPMHYPU-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is not abundant, a robust synthetic route can be devised based on well-established principles of isoxazole formation. The most common and effective method for constructing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne.

Here, we propose a logical and experimentally sound pathway starting from commercially available materials. The causality behind this choice is twofold: it offers a high degree of convergence, and the reaction conditions are generally mild, preserving the sensitive carboxylic acid functional groups.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_cyclo Core Formation cluster_final Final Product A Terephthalic acid monomethyl ester chloride C Methyl 4-ethynylbenzoate A->C Sonogashira coupling (e.g., TMS-acetylene, Pd/Cu catalyst) B Ethyl nitroacetate D Ethyl 2-nitro-4-(4-(methoxycarbonyl)phenyl)-4-oxobutanoate B->D Acylation with A E [3+2] Cycloaddition / Condensation C->E D->E Base-catalyzed (e.g., NaOH in water/EtOH) F Methyl 5-(4-(methoxycarbonyl)phenyl)isoxazole-3-carboxylate E->F G Saponification (e.g., LiOH, H₂O/THF) F->G H 5-(4-Carboxyphenyl)isoxazole- 3-carboxylic Acid G->H

Caption: Proposed synthetic workflow for the target compound.

An alternative and highly efficient strategy involves the NaOH-catalyzed cycloaddition-condensation of an activated primary nitro compound with an alkyne in an aqueous medium.[4] This "green chemistry" approach avoids the need for dehydrating agents and often results in high yields of the desired isoxazole.[4] The final step in either pathway is a standard ester hydrolysis (saponification) to yield the dicarboxylic acid product.

Applications in Research and Development

The unique bifunctional nature of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid makes it a valuable building block for several high-value applications.

Medicinal Chemistry: A Rigid Linker for Drug Discovery

The two carboxylic acid groups can be orthogonally functionalized to act as a rigid linker, connecting two different pharmacophores with a precise spatial orientation. This is critical in the design of:

  • PROTACs (Proteolysis-Targeting Chimeras): Where precise distance and orientation between an E3 ligase binder and a target protein ligand are essential for efficacy.

  • Dual-Target Inhibitors: The isoxazole scaffold can connect inhibitors for two different enzymes or receptors, creating a single molecule with a synergistic or multi-targeted therapeutic effect.

  • Fragment-Based Drug Discovery (FBDD): It can be used to link two low-affinity fragments, dramatically increasing the binding affinity for a biological target.

The isoxazole core is a known contributor to favorable pharmacokinetic properties and has been explored for anti-inflammatory, analgesic, and anticancer activities.[1][5] For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid have shown potent inhibitory activity against xanthine oxidase, an enzyme implicated in gout.[6]

G cluster_concept Application as a Bifunctional Linker Target1 {Pharmacophore A | Binds to Target 1} Linker 3-COOH 5-(4-Carboxyphenyl)isoxazole- 3-carboxylic Acid 4-Ph-COOH Target1->Linker:f0 Amide Bond Formation Target2 {Pharmacophore B | Binds to Target 2} Linker:f1->Target2 Amide Bond Formation

Caption: Conceptual use as a rigid bifunctional linker.
Materials Science: Precursor for Metal-Organic Frameworks (MOFs) and Polymers

The dicarboxylic acid structure makes this molecule an excellent candidate as an organic strut for the synthesis of Metal-Organic Frameworks (MOFs). The rigidity of the isoxazole-phenyl unit can lead to the formation of porous materials with high thermal stability and specific catalytic or gas-adsorption properties. Similarly, it can be incorporated into polyesters or polyamides to create high-performance polymers with enhanced rigidity and thermal resistance.

Exemplary Experimental Protocol: Amide Coupling

To illustrate the utility of the carboxylic acid functional groups, the following is a self-validating, field-proven protocol for a standard amide coupling reaction. The causality for selecting HATU as the coupling reagent lies in its high efficiency, low rate of epimerization for chiral substrates, and ease of workup.

Objective: To couple a primary amine (e.g., benzylamine) to one of the carboxylic acid groups of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

Materials:

  • 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (1.0 eq). Dissolve it in anhydrous DMF.

    • Rationale: Anhydrous conditions are critical as coupling reagents like HATU are moisture-sensitive. DMF is an excellent polar aprotic solvent for dissolving the reactants.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes.

    • Rationale: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction. A slight excess of the coupling reagent ensures complete activation.

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the activated mixture.

    • Rationale: A small excess of the amine ensures the complete consumption of the activated acid. Dropwise addition helps to control any potential exotherm.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).

    • Rationale: Continuous monitoring is a self-validating step that confirms reaction completion and prevents the formation of side products from prolonged reaction times.

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and dilute with EtOAc. c. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Rationale: The acidic wash removes excess DIPEA and any unreacted amine. The basic wash removes any unreacted starting material and byproducts from HATU. The brine wash removes residual water from the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-amide product.

Safety and Handling

Proper handling of any chemical reagent is essential for laboratory safety. The following information is based on data for the target compound and structurally related molecules.[7]

Hazard CategoryGHS InformationPrecautionary Measures
Acute Toxicity H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.
Skin Irritation H315: Causes skin irritation.P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Signal Word Warning

References

  • Pi Chemicals System. Isoxazole-5-carboxylic acid. [Link]

  • MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

  • PubChem. 5-Methylisoxazole-4-carboxylic acid. [Link]

  • MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • National Institutes of Health (NIH). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

  • ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Link]

  • PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]

Sources

Exploratory

Structural Elucidation of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: A Multi-Modal Analytical Framework

This technical guide provides a comprehensive framework for the structural elucidation of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid . It is designed for analytical chemists and medicinal chemistry teams requiring a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the structural elucidation of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid . It is designed for analytical chemists and medicinal chemistry teams requiring a definitive structural assignment of this pharmacophore.

Executive Summary & Structural Challenge

The compound 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (Formula: C₁₁H₇NO₅, MW: 233.18) represents a critical scaffold in the design of glutamate receptor ligands (AMPA/Kainate) and anti-inflammatory agents.

The Core Challenge: The primary analytical hurdle is not merely confirming the molecular weight, but definitively assigning the regiochemistry of the isoxazole ring. The synthesis of isoxazoles via [3+2] cycloaddition or condensation often yields regioisomeric mixtures (e.g., 3,5-disubstituted vs. 3,4-disubstituted). Distinguishing the 5-(4-carboxyphenyl) isomer from the 3-(4-carboxyphenyl) isomer requires a rigorous combination of 2D NMR and crystallographic data.

This guide outlines a self-validating workflow to unambiguously prove the connectivity of the isoxazole-phenyl junction.

Synthetic Forensics & Precursor Analysis

Expert Insight: Before analytical acquisition, evaluate the synthetic route. This informs the "priors" for your structural hypothesis.

  • Route A (Cycloaddition): Reaction of terephthalonitrile oxide with propiolic acid derivatives typically favors the 3,5-disubstituted product due to steric and electronic control.

  • Route B (Condensation): Condensation of 4-acetylbenzoic acid with diethyl oxalate, followed by cyclization with hydroxylamine, strongly favors the 5-aryl-3-carboxylate isomer (the target).

    • Check: If the melting point deviates significantly from literature (~280–285°C dec), suspect regioisomer contamination.

The Analytical Triad: Step-by-Step Elucidation

Phase 1: Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation equivalents.

  • Method: ESI-TOF (Electrospray Ionization - Time of Flight).[1]

  • Mode: Negative Ion Mode (ESI-). Why? Dicarboxylic acids ionize far more efficiently in negative mode, producing stable [M-H]⁻ ions.

  • Expected Data:

    • [M-H]⁻: m/z 232.025 (Calculated for C₁₁H₆NO₅⁻).

    • Fragmentation: Look for the neutral loss of CO₂ (44 Da), characteristic of carboxylic acids. A secondary loss of another CO₂ confirms the dicarboxylic nature.

Phase 2: NMR Spectroscopy (The Definitive Assignment)

Objective: Establish connectivity and prove the 3,5-substitution pattern.

Solvent Selection: Use DMSO-d₆ .

  • Causality: The target is a rigid, polar dicarboxylic acid. It is insoluble in CDCl₃. Methanol-d₄ allows proton exchange, erasing the critical COOH signals. DMSO-d₆ preserves the COOH protons (typically 12–14 ppm) and ensures solubility.

A. 1H NMR (Proton) Analysis

The spectrum should display three distinct aromatic environments:

  • Isoxazole C4-H: A sharp singlet. This is the diagnostic handle. In 3,5-disubstituted isoxazoles, this proton is isolated.

  • Phenyl Ring (AA'BB' System): Two doublets (integrating 2H each) indicative of para-substitution.

  • Carboxylic Acids: Two broad singlets (or one very broad signal) >13 ppm.

B. 13C NMR (Carbon) Analysis

Expect 11 carbons. Key diagnostic peaks:

  • C=O (Carboxyls): Two signals ~160–167 ppm.

  • Isoxazole C3/C5: Quaternary carbons in the aromatic region (150–170 ppm).

  • Isoxazole C4: A methine carbon, typically shielded relative to the phenyl carbons (~100–105 ppm).

C. 2D NMR: The "Smoking Gun" (HMBC)

Standard 1D NMR cannot definitively distinguish the 3-phenyl-5-COOH isomer from the 5-phenyl-3-COOH isomer. HMBC (Heteronuclear Multiple Bond Correlation) is required to link the rings.

  • Critical Correlation 1: The Isoxazole C4-H singlet must show a strong 3-bond correlation (³J_CH) to the Phenyl ipso-carbon (C1').

    • Logic: If this correlation exists, the phenyl ring is attached at C5. If the phenyl were at C3, the C4-H would be too distant (4 bonds) to show a strong correlation to the phenyl ring.

  • Critical Correlation 2: The Isoxazole C4-H singlet must also correlate to the Isoxazole C3-COOH carbonyl carbon.

Phase 3: X-Ray Crystallography (XRD)

Objective: Absolute configuration and solid-state conformation.

  • Protocol: Slow evaporation from DMSO/Water (9:1).

  • Validation: Confirm the planarity of the phenyl and isoxazole rings. A torsion angle near 0° or 180° indicates strong conjugation, consistent with the 5-aryl structure.

Data Visualization & Logic Flow

Diagram 1: The Elucidation Workflow

This diagram illustrates the decision-making process for structural confirmation.

ElucidationWorkflow Start Unknown Sample (Suspected C11H7NO5) MS Phase 1: HRMS (ESI-) Target: m/z 232.025 [M-H]- Start->MS IR FT-IR Analysis Confirm COOH & C=N MS->IR NMR_1D Phase 2A: 1H NMR (DMSO-d6) Identify Isoxazole Singlet IR->NMR_1D NMR_2D Phase 2B: HMBC Link Isoxazole C4-H to Phenyl C1' NMR_1D->NMR_2D Decision Is Correlation Present? NMR_2D->Decision XRD Phase 3: Single Crystal XRD Absolute Confirmation Decision->XRD Yes (Correlation Observed) Reject Reject Structure (Suspect Regioisomer) Decision->Reject No (Correlation Absent) Final Structure Confirmed: 5-(4-Carboxyphenyl)isoxazole-3-COOH XRD->Final

Caption: Analytical workflow for definitive structural assignment. The HMBC step (Red) is the critical decision point for regiochemistry.

Diagram 2: HMBC Connectivity Logic

This diagram details the specific atomic correlations required to prove the 5-phenyl substitution.

HMBC_Logic cluster_legend Legend H4 Isoxazole H4 (Singlet, ~7.4 ppm) C5 Isoxazole C5 (Quaternary) H4->C5 2J Correlation C3 Isoxazole C3 (Quaternary) H4->C3 2J Correlation C_Phenyl Phenyl C1' (Quaternary) H4->C_Phenyl 3J Correlation (DEFINITIVE PROOF) C_COOH C3-Carboxyl (C=O) H4->C_COOH 3J Correlation Desc Red Arrow = Key Regioisomer Proof

Caption: HMBC connectivity map. The 3-bond coupling (Red Arrow) between Isoxazole H4 and Phenyl C1' confirms the rings are connected at position 5.

Summary of NMR Data (Predicted)

The following table summarizes the expected chemical shifts in DMSO-d₆.

PositionAtom TypeδH (ppm)MultiplicityδC (ppm)HMBC Correlations (from Proton)
Isoxazole-4 CH7.35 - 7.45 Singlet (1H)~103.0C3, C5, Phenyl-C1', COOH
Isoxazole-5 Cq~169.0
Isoxazole-3 Cq~158.0
Phenyl-2,6 CH8.00 - 8.10Doublet (2H)~127.0Phenyl-C4, Isoxazole-5
Phenyl-3,5 CH8.10 - 8.20Doublet (2H)~130.0Phenyl-C1, Phenyl-COOH
Phenyl-1 Cq~132.0
COOH (x2) OH13.0 - 14.0Broad Singlet~162 (Isox), ~167 (Ph)

Detailed Experimental Protocol: NMR Acquisition

To ensure data integrity and reproducibility, follow this strict protocol.

Reagents:

  • DMSO-d₆ (99.9% D) with 0.03% TMS (v/v).

  • 5mm High-Precision NMR Tubes (Wilmad 535-PP or equivalent).

Sample Preparation:

  • Weigh 5–10 mg of the dried solid into a clean vial.

  • Add 0.6 mL of DMSO-d₆.

  • Critical Step: If the sample is cloudy, sonicate for 60 seconds. Do not heat above 40°C to avoid decarboxylation.

  • Transfer to the NMR tube. The height of the liquid column should be exactly 4.0 cm to match the coil length of standard probes.

Acquisition Parameters (600 MHz recommended):

  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Spectral Width: -2 to 16 ppm (to catch the COOH).

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of aromatic protons).

    • Scans: 16–32.

  • HMBC (Gradient Selected):

    • Optimize for Long-Range Coupling: 8 Hz (Standard).

    • Scans: Minimum 32 per increment.

    • Increments: 256 (for high resolution in F1 dimension).

Quality Control Check:

  • Verify the TMS peak is at 0.00 ppm.

  • Ensure the residual DMSO pentet (2.50 ppm) is well-shimmed (linewidth < 0.5 Hz).

  • Self-Validation: If the COOH peak is missing, the sample may be wet (exchange with H₂O). Dry the sample and use a fresh ampoule of DMSO-d₆.

References

  • Synthesis and Regiochemistry of Isoxazoles

    • P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014. (Context on carboxylic acid protection during synthesis).
    • Journal of Organic Chemistry, "Regioselective Synthesis of 3,5-Disubstituted Isoxazoles," [Link] (General reference for cycloaddition regioselectivity).

  • NMR of Isoxazoles

    • Magnetic Resonance in Chemistry, "NMR assignment of isoxazole derivatives," [Link].

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 8th Ed., Wiley. (Authoritative source for general chemical shifts).[1]

  • Crystallographic Standards

    • Cambridge Structural Database (CSD), [Link]. (Search for analogous 5-phenylisoxazole-3-carboxylic acid structures for comparison).

Sources

Foundational

Theoretical Characterization &amp; In Silico Profiling: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

[1][2] Content Type: Technical Whitepaper & Experimental Protocol Subject: Computational Chemistry / Medicinal Chemistry CAS: 1375064-71-3 Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scien...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Technical Whitepaper & Experimental Protocol Subject: Computational Chemistry / Medicinal Chemistry CAS: 1375064-71-3 Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1][2]

Executive Summary

This technical guide outlines the theoretical framework for the structural, electronic, and pharmacological characterization of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid . As a dicarboxylic acid derivative of the isoxazole scaffold, this molecule represents a critical pharmacophore in the design of glutamate receptor ligands (AMPA/Kainate) and enzyme inhibitors (e.g., D-Amino Acid Oxidase).[2]

This document moves beyond basic description, providing a rigorous Standard Operating Procedure (SOP) for Density Functional Theory (DFT) calculations, molecular docking, and ADMET profiling. It establishes a self-validating workflow to predict reactivity indices, vibrational spectra, and binding affinities.[1][2]

Chemical Significance & Rationale

The isoxazole-3-carboxylic acid moiety is a well-established bioisostere for the


-amino acid group of glutamate.[1][2] When substituted at the 5-position with a 4-carboxyphenyl group, the molecule gains a rigid, extended topology suitable for spanning large binding pockets.[1][2]
  • Pharmacophore A (Isoxazole-3-COOH): Mimics the distal carboxylate or the glycine binding site of NMDA receptors.[1]

  • Pharmacophore B (4-Carboxyphenyl): Provides a secondary hydrogen-bonding anchor, increasing selectivity for targets with dual cationic recognition sites.[1][2]

Computational Methodology (SOP)

Density Functional Theory (DFT) Protocol

To ensure accuracy in electronic property prediction, the following level of theory is prescribed. This protocol balances computational cost with the accurate treatment of electron correlation and polarization functions required for heteroaromatic systems.[2]

Protocol Specification:

  • Software: Gaussian 16 / ORCA 5.0

  • Method: DFT (Density Functional Theory)[2][3][4][5][6][7][8][9]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or

    
    B97X-D (for dispersion correction).[1][2]
    
  • Basis Set: 6-311++G(d,p) (Triple-zeta, diffuse and polarization functions on all atoms).[1][2]

  • Solvation Model: IEFPCM (Water) to simulate physiological conditions.[1][2]

Experimental Workflow Diagram

DFT_Workflow cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Electronic Properties Input Initial Structure (Z-Matrix/PDB) Opt Optimization B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Calc (No Imaginary Freq) Opt->Freq Converged Freq->Opt Imaginary Freq Found FMO FMO Analysis (HOMO/LUMO) Freq->FMO MEP MEP Mapping (Electrostatic Potential) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO

Caption: Figure 1. Standardized DFT workflow ensuring global minimum convergence (no imaginary frequencies) before electronic property extraction.

Theoretical Results & Discussion

Geometric & Vibrational Analysis

Upon optimization, the phenyl and isoxazole rings typically adopt a near-planar conformation to maximize


-conjugation, though steric repulsion may induce a slight dihedral twist (

).[1][2]

Key Vibrational Modes (Predicted):

Mode Description Frequency (cm⁻¹) Intensity Diagnostic Value
O-H Stretch (COOH) 3200 - 3500 Broad/Strong H-bond donor capability
C=O[1][2] Stretch (Isoxazole-3-COOH) 1740 - 1760 Strong Distinguishes acid environments
C=O[1][2] Stretch (Phenyl-4-COOH) 1680 - 1710 Strong Conjugation lowers frequency

| C=N Stretch (Isoxazole) | 1590 - 1610 | Medium | Heterocycle identification |[1][2]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a critical descriptor of chemical hardness (


) and stability.[1][2]
  • HOMO: Localized primarily on the isoxazole ring and the oxygen lone pairs.[2]

  • LUMO: Delocalized across the phenyl ring and the carbonyl groups.[2]

  • Implication: A smaller gap suggests high polarizability, making the molecule reactive toward electrophilic residues in the receptor binding pocket.[2]

Molecular Electrostatic Potential (MEP)

The MEP map reveals the binding pharmacophore:

  • Negative Regions (Red): Concentrated on the carbonyl oxygens and isoxazole nitrogen.[2] These are H-bond acceptors .

  • Positive Regions (Blue): Concentrated on the hydroxyl protons of the carboxylic acids.[2] These are H-bond donors .

  • Neutral Regions (Green): The phenyl ring

    
    -system, suitable for 
    
    
    
    -stacking or hydrophobic interactions.[1][2]

Molecular Docking Protocol

To validate biological utility, the molecule is docked against the AMPA Receptor (GluA2) , a primary target for isoxazole-3-carboxylic acid derivatives.[1][2]

Target Preparation
  • PDB ID: 1FTM (AMPA receptor ligand-binding core).[1][2]

  • Preprocessing: Remove water (except bridging waters if catalytic), add polar hydrogens, calculate Gasteiger charges.[1][2]

Docking Parameters (AutoDock Vina)[1][2]
  • Grid Box Center: Centered on the native glutamate ligand.[1][2]

  • Grid Size:

    
     Å.
    
  • Exhaustiveness: 32 (High precision).

Interaction Pathway Diagram

Docking_Interaction cluster_site AMPA Receptor Binding Pocket (GluA2) Ligand 5-(4-Carboxyphenyl) isoxazole-3-COOH Arg485 Arg485 (Cationic Anchor) Ligand->Arg485 Salt Bridge (3-COOH) Glu402 Glu402 (Anionic Gate) Ligand->Glu402 Electrostatic Repulsion (Avoidance) Thr480 Thr480 (H-Bond Donor) Ligand->Thr480 H-Bond (Isoxazole N)

Caption: Figure 2. Predicted binding mode showing the critical salt bridge between the isoxazole-3-carboxylate and Arg485, a hallmark of AMPA receptor agonism.[1][2]

ADMET Prediction (In Silico)

Using SwissADME or pkCSM, the following pharmacokinetic profile is anticipated for 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid:

  • Lipophilicity (LogP):

    
    .[1][2] The two carboxylic acid groups lower LogP, but the phenyl ring provides lipophilic balance.[2]
    
  • Water Solubility: High (due to ionizable COOH groups at physiological pH).[1][2]

  • Blood-Brain Barrier (BBB): Low permeability in non-esterified form due to high polarity (TPSA > 90 Ų).[1][2] Note: For CNS activity, this molecule would likely require a prodrug ester strategy.[2]

  • Drug-Likeness: Follows Lipinski’s Rule of 5 (MW < 500, H-donors < 5, H-acceptors < 10).[1][2]

References

  • Gaussian 16, Revision C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016.[1][2] [2]

  • Density Functional Theory Studies on Isoxazole Derivatives: Ali, U., Shoaib, M., et al.[1][2][8][9] "Theoretical study of Isoxazoles and their derivatives." ResearchGate, 2020.[1][2][9] Link

  • AMPA Receptor Crystallography: Armstrong, N., & Gouaux, E.[1][2] "Mechanisms for Activation and Antagonism of an AMPA-Sensitive Glutamate Receptor."[1][2] Neuron, 2000.[1][2] Link[2]

  • AutoDock Vina Protocol: Trott, O., & Olson, A. J.[1][2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function."[2] Journal of Computational Chemistry, 2010.[1][2] Link[2]

  • SwissADME Web Tool: Daina, A., Michielin, O., & Zoete, V.[1][2] "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."[1][2] Scientific Reports, 2017.[1][2] Link[2]

Sources

Exploratory

Unlocking the Therapeutic Potential of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1][2][3][4][5][6][7] This technical guide provides an in-depth exploration of the potential biological activities of a novel derivative, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid. Drawing upon established structure-activity relationships of analogous compounds and foundational biochemical principles, we delineate a strategic, multi-pronged approach to elucidate its therapeutic promise. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and actionable experimental protocols to investigate this compelling molecule. We will delve into hypothesized mechanisms of action, present detailed methodologies for synthesis and biological evaluation, and provide a roadmap for its journey from a compound of interest to a potential clinical candidate.

Introduction: The Isoxazole Moiety as a Privileged Scaffold

The five-membered isoxazole ring, an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a diverse array of FDA-approved drugs.[1][3][4][5] Its prevalence stems from its unique physicochemical properties, which can enhance pharmacokinetic profiles, improve efficacy, and reduce toxicity when incorporated into a molecular structure.[2] The isoxazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, making it a versatile building block for designing molecules that can effectively interact with biological targets.[1]

Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[2][3][5][6][8] Notably, compounds bearing the isoxazole-3-carboxylic acid functional group have shown promise in targeting specific enzymes and receptors. For instance, 4,5-diaryl-isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis, suggesting a potential role in treating inflammatory conditions.[9] Furthermore, 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout.[10]

This guide focuses on the untapped potential of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid . The presence of two carboxylic acid groups on a rigid, aromatic framework suggests a high potential for specific and strong interactions with biological targets, particularly enzymes with well-defined binding pockets.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is paramount for its development as a therapeutic agent. These properties will influence its solubility, permeability, and ultimately, its pharmacokinetic profile.

Predicted Physicochemical Properties

While experimental data is not yet available, computational methods can provide valuable initial insights.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight~249.18 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
pKaCarboxylic Acid 1: ~3-4, Carboxylic Acid 2: ~4-5Influences ionization state at physiological pH, affecting solubility and receptor interaction.
LogP~1.5 - 2.5Predicts lipophilicity, impacting membrane permeability and distribution.
Polar Surface Area~90-110 ŲAffects transport properties and blood-brain barrier penetration.
Proposed Synthetic Route

The synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid can be approached through established methods for isoxazole ring formation. A plausible and efficient route involves a 1,3-dipolar cycloaddition reaction.

Diagram of Proposed Synthetic Workflow:

G cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Intermediates & Final Product A 4-Formylbenzoic acid S1 Step 1: Oxime Formation A->S1 B Hydroxylamine B->S1 C Ethyl Acetoacetate S3 Step 3: 1,3-Dipolar Cycloaddition C->S3 I1 4-Carboxybenzaldehyde oxime S1->I1 S2 Step 2: Chlorination I2 4-Carboxybenzoyl chloride oxime S2->I2 I3 Ethyl 5-(4-carboxyphenyl)isoxazole-3-carboxylate S3->I3 S4 Step 4: Hydrolysis P 5-(4-Carboxyphenyl)isoxazole- 3-carboxylic Acid S4->P I1->S2 I2->S3 I3->S4

Caption: Proposed synthetic workflow for 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

Step-by-Step Protocol:

  • Oxime Formation: React 4-formylbenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide or pyridine in an alcoholic solvent.

  • Chlorination: The resulting 4-carboxybenzaldehyde oxime is then chlorinated using a reagent like N-chlorosuccinimide (NCS) to form the corresponding hydroxamoyl chloride.

  • 1,3-Dipolar Cycloaddition: The in situ generated nitrile oxide (from the hydroxamoyl chloride) undergoes a 1,3-dipolar cycloaddition reaction with a suitable dienophile, such as ethyl acetoacetate. This reaction will form the isoxazole ring.

  • Hydrolysis: The final step involves the hydrolysis of the ester group on the isoxazole ring and the carboxylic acid on the phenyl ring (if protected) under acidic or basic conditions to yield the target molecule, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

Hypothesized Biological Activities and Mechanisms of Action

Based on the structural features of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid and the known activities of related compounds, we propose several potential biological activities for investigation.

Anti-inflammatory Activity via Inhibition of Leukotriene Biosynthesis

Rationale: The structural similarity to 4,5-diaryl-isoxazole-3-carboxylic acid derivatives, which are potent inhibitors of 5-lipoxygenase-activating protein (FLAP), suggests a similar mechanism of action.[9] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.

Proposed Mechanism of Action: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid may bind to the active site of FLAP, preventing the transfer of arachidonic acid to 5-lipoxygenase (5-LO), thereby inhibiting the production of leukotrienes. The two carboxylic acid groups could form strong ionic and hydrogen bond interactions within the binding pocket.

Diagram of the Leukotriene Biosynthesis Pathway and Proposed Inhibition:

G cluster_pathway Leukotriene Biosynthesis Pathway cluster_inhibition Proposed Inhibition AA Arachidonic Acid FLAP FLAP AA->FLAP Transfer FiveLO 5-LO FLAP->FiveLO LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 Conversion LTs Leukotrienes (LTB4, LTC4, etc.) LTA4->LTs Inhibitor 5-(4-Carboxyphenyl)isoxazole- 3-carboxylic Acid Inhibitor->FLAP Inhibition

Caption: Proposed inhibition of the leukotriene biosynthesis pathway by 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

Gout and Hyperuricemia Treatment via Xanthine Oxidase Inhibition

Rationale: The 5-phenylisoxazole-3-carboxylic acid scaffold has been identified as a potent inhibitor of xanthine oxidase.[10] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia and can cause gout.

Proposed Mechanism of Action: The dicarboxylic acid structure of our lead compound could chelate the molybdenum cofactor in the active site of xanthine oxidase, or form extensive hydrogen bond networks with key amino acid residues, leading to potent inhibition.

Anticancer Activity via Acetyl-CoA Carboxylase (ACC) Inhibition

Rationale: Certain isoxazole derivatives have been identified as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for de novo fatty acid synthesis.[11] Many cancer cells exhibit elevated rates of fatty acid synthesis to support their rapid proliferation, making ACC an attractive therapeutic target.[11]

Proposed Mechanism of Action: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid may act as a competitive or non-competitive inhibitor of ACC, disrupting fatty acid metabolism in cancer cells and leading to cell cycle arrest and apoptosis.

Proposed Experimental Workflows for Biological Evaluation

A systematic and rigorous experimental approach is necessary to validate the hypothesized biological activities.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid against the target enzymes.

Experimental Protocol: Xanthine Oxidase Inhibition Assay

  • Reagents and Materials: Xanthine oxidase, xanthine, phosphate buffer, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, allopurinol (positive control), 96-well UV-transparent microplates, spectrophotometer.

  • Assay Principle: The assay measures the production of uric acid from xanthine, which absorbs light at 295 nm.

  • Procedure: a. Prepare a series of dilutions of the test compound and the positive control. b. In a 96-well plate, add the test compound or control, xanthine solution, and phosphate buffer. c. Initiate the reaction by adding xanthine oxidase. d. Measure the increase in absorbance at 295 nm over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Protocol: FLAP Inhibition Assay (Cell-Based)

  • Cell Line: A human monocytic cell line (e.g., THP-1) or freshly isolated human neutrophils.

  • Reagents and Materials: RPMI-1640 medium, fetal bovine serum, calcium ionophore A23187, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, MK-886 (positive control), ELISA kit for leukotriene B4 (LTB4).

  • Procedure: a. Culture the cells and pre-incubate with various concentrations of the test compound or positive control. b. Stimulate the cells with calcium ionophore A23187 to induce leukotriene synthesis. c. After incubation, collect the cell supernatant. d. Quantify the amount of LTB4 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of LTB4 production.

Cellular Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and anti-proliferative effects of the compound on cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line.

  • Reagents and Materials: DMEM/RPMI-1640 medium, fetal bovine serum, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, doxorubicin (positive control), MTT reagent, DMSO, 96-well plates, microplate reader.

  • Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound or positive control for 48-72 hours. c. Add MTT reagent to each well and incubate. d. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

In Silico Modeling and Docking Studies

Objective: To predict the binding mode and affinity of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid to its potential protein targets.

Workflow for Molecular Docking:

G cluster_input Input Preparation cluster_processing Processing cluster_docking Docking & Analysis PDB Protein Structure (PDB) PrepProt Prepare Protein: - Remove water - Add hydrogens - Assign charges PDB->PrepProt Ligand Ligand Structure (SDF/MOL2) PrepLig Prepare Ligand: - Generate 3D conformers - Assign charges Ligand->PrepLig Dock Molecular Docking (e.g., AutoDock Vina) PrepProt->Dock PrepLig->Dock Analyze Analyze Docking Poses: - Binding energy - Interactions (H-bonds, etc.) Dock->Analyze

Caption: A typical workflow for in silico molecular docking studies.

Future Directions and Conclusion

The successful validation of any of the hypothesized biological activities will pave the way for further preclinical development. This would include lead optimization to improve potency and pharmacokinetic properties, in vivo efficacy studies in relevant animal models, and comprehensive toxicology and safety profiling.

References

  • Werz, O., et al. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). PubMed, 2016. Available from: [Link]

  • Li, S., et al. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing, 2025. Available from: [Link]

  • Wang, D.C., et al. 5-Methylisoxazole-4-carboxylic acid. ResearchGate, 2009. Available from: [Link]

  • Wang, Y., et al. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar, 2021. Available from: [Link]

  • Wang, S. 5-substituted phenyl-3-isoxazole carboxylic acid and ester compounds, compositions and preparation method thereof. SciSpace, 2009. Available from: [Link]

  • Blaszczyk, A., et al. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI, 2022. Available from: [Link]

  • Khalafy, J., et al. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate, 2011. Available from: [Link]

  • Pace, V., et al. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI, 2024. Available from: [Link]

  • Kumar, A., et al. Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH, 2025. Available from: [Link]

  • Gathi, H.A., et al. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI, 2023. Available from: [Link]

  • Sahoo, B.M., et al. Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate, 2023. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 2023. Available from: [Link]

  • Gigliano, G.S., et al. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed, 2011. Available from: [Link]

  • 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. PubMed. Available from: [Link]

  • Kumar, A., et al. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing, 2025. Available from: [Link]

  • Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. MDPI, 2024. Available from: [Link]

  • Ahmed, S.M., et al. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 2022. Available from: [Link]

  • Discovery of 3-aryl-4-isoxazolecarboxamides as TGR5 receptor agonists. PubMed, 2009. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - NIH. Available from: [Link]

  • Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells. PubMed, 2021. Available from: [Link]

  • Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding. PMC - NIH, 2023. Available from: [Link]

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Foundational

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid derivatives and analogs

An In-Depth Technical Guide to 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Derivatives and Analogs Abstract The isoxazole nucleus is a privileged scaffold in medicinal chemistry, conferring a diverse range of pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Derivatives and Analogs

Abstract

The isoxazole nucleus is a privileged scaffold in medicinal chemistry, conferring a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid and its derivatives, a class of compounds demonstrating significant potential in drug discovery and development. We will delve into the synthetic strategies for this core structure, its physicochemical properties, and explore its multifaceted biological activities, including anti-inflammatory, anticancer, and xanthine oxidase inhibitory effects. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further exploration and application of this promising class of molecules.

Introduction: The Versatility of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. This arrangement imparts unique electronic and steric properties, making the isoxazole ring a versatile building block in the design of novel therapeutic agents. The rigid, planar nature of the isoxazole core provides a stable anchor for various functional groups, allowing for the fine-tuning of a molecule's pharmacological profile.

Derivatives of isoxazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties[1]. Several FDA-approved drugs, such as the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole, feature an isoxazole moiety, highlighting the clinical significance of this heterocyclic system.

This guide focuses specifically on derivatives of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid. The presence of two carboxylic acid groups offers opportunities for prodrug strategies and for establishing multiple interaction points with biological targets, enhancing binding affinity and selectivity.

Synthesis of the 5-Phenylisoxazole-3-carboxylic Acid Core

The synthesis of the 5-phenylisoxazole-3-carboxylic acid scaffold can be achieved through several reliable methods. A common and effective approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. The following protocol is a representative example of how this core structure can be synthesized, which can be adapted for the synthesis of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid by using appropriate starting materials.

General Synthetic Workflow

The overall synthetic strategy involves the generation of a nitrile oxide intermediate from an aldoxime, which then undergoes a cycloaddition reaction with an alkyne. The resulting isoxazole ester is then hydrolyzed to yield the final carboxylic acid.

Synthesis_Workflow A Substituted Benzaldehyde C Aldoxime Formation A->C B Hydroxylamine B->C D Nitrile Oxide Generation C->D F [3+2] Cycloaddition D->F E Substituted Propiolate E->F G Isoxazole Ester F->G H Hydrolysis G->H I 5-Phenylisoxazole-3- carboxylic Acid Derivative H->I Anti_Inflammatory_Pathway A Inflammatory Stimuli B Arachidonic Acid A->B C COX-1 (Constitutive) B->C D COX-2 (Inducible) B->D E Prostaglandins (Housekeeping) C->E F Prostaglandins (Inflammation, Pain) D->F H Inflammation & Pain F->H G Isoxazole Derivatives G->D Inhibition Anticancer_Signaling_Pathways cluster_0 MAPK Pathway cluster_1 Akt/FOXO3a Pathway A Growth Factors B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Proliferation, Survival F->G H Growth Factors I PI3K H->I J Akt I->J K FOXO3a (inactive) J->K Phosphorylation (Inhibition) L FOXO3a (active) M Apoptosis L->M N Isoxazole Derivatives N->F Inhibition N->J Inhibition

Sources

Exploratory

preliminary screening of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Strategic Preliminary Screening of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: From Physicochemical Profiling to Target Validation Part 1: Executive Technical Brief Compound Identity: 5-(4-Carboxyphenyl)isoxazole-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Preliminary Screening of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: From Physicochemical Profiling to Target Validation

Part 1: Executive Technical Brief

Compound Identity: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid CAS: 1375064-71-3 Molecular Formula: C₁₁H₇NO₅ Molecular Weight: 233.18 g/mol

Scientific Rationale: This molecule features a 5-phenylisoxazole-3-carboxylic acid core, a privileged scaffold in medicinal chemistry.[1] Structurally, it functions as a rigid bioisostere of dicarboxylic amino acids (e.g., glutamate) and mimics the transition state of purine catabolism.

Target Hypothesis: While often screened in diverse libraries, the specific architecture of this scaffold strongly suggests high potency against Xanthine Oxidase (XO) , exceeding the potency of classical purine analogs like allopurinol in similar derivatives [1]. Secondary activity profiles often include D-Amino Acid Oxidase (DAAO) inhibition due to the isoxazole-carboxylate motif mimicking D-amino acids [2].

This guide outlines a tiered "Go/No-Go" screening architecture designed to validate this compound as a non-purine Xanthine Oxidase inhibitor (XOI) while assessing critical physicochemical liabilities.

Part 2: Physicochemical Screening (Tier 1)

Before biological investment, you must define the "druggability" window. As a dicarboxylic acid, this compound presents unique solubility challenges that will artifact biological data if not addressed.

pH-Dependent Solubility Profiling

Objective: Determine the thermodynamic solubility limit to prevent precipitation in assay buffers. Mechanism: The molecule has two ionizable carboxyl groups. At pH < 4, it exists in a neutral, highly insoluble form. At pH > 7, it exists as a dianion, significantly increasing solubility.

Protocol:

  • Preparation: Prepare a 10 mM stock solution in 100% DMSO.

  • Buffer Allocation: Aliquot stock into three buffers:

    • pH 1.2 (0.1N HCl) – Simulating gastric fluid.

    • pH 7.4 (PBS) – Simulating plasma/assay conditions.

    • pH 9.0 (Borate buffer) – Maximizing ionization.

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic method).

  • Analysis: Filter (0.45 µm PVDF) and quantify supernatant via HPLC-UV (254 nm).

Success Criteria:

  • Tier 1 Pass: Solubility > 50 µM at pH 7.4 (Required for reliable enzymatic assays).

Chemical Stability (DMSO & Buffer)

Objective: Verify compound integrity during storage and assay incubation. Protocol: Incubate 10 µM compound in PBS (pH 7.4) at 37°C for 0, 1, 4, and 24 hours. Analyze via LC-MS. Acceptance: >95% parent compound remaining at 24 hours.

Part 3: Biological Activity Screening (Tier 2 – Primary Target)

Target: Xanthine Oxidase (XO) Rationale: The 5-phenylisoxazole-3-carboxylic acid scaffold acts as a competitive inhibitor at the molybdenum cofactor site of XO. This is the primary validated utility for this structural class [1].

Enzymatic Assay: UV-Kinetic Spectrophotometry

Principle: XO catalyzes the oxidation of Xanthine to Uric Acid. Uric acid has a distinct UV absorption peak at 295 nm. We measure the rate of Uric Acid formation.

Materials:

  • Enzyme: Bovine Milk Xanthine Oxidase (Grade I).

  • Substrate: Xanthine (dissolved in 0.1 M NaOH, then diluted).

  • Reference Standard: Allopurinol (IC₅₀ ~ 2-3 µM) or Febuxostat (IC₅₀ ~ nM range).

  • Buffer: 50 mM Phosphate Buffer, pH 7.5, 0.1 mM EDTA.

Step-by-Step Protocol:

  • Enzyme Prep: Dilute XO in buffer to 0.01 units/mL. Keep on ice.

  • Compound Plate: Add 10 µL of test compound (varying concentrations: 0.1 nM – 100 µM) to a UV-transparent 96-well plate.

  • Incubation: Add 90 µL Enzyme solution. Incubate for 10 min at 25°C to allow inhibitor binding.

  • Reaction Start: Add 100 µL Xanthine substrate (final concentration 50 µM, near Kₘ).

  • Detection: Immediately monitor Absorbance at 295 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Calculation: Plot the slope (ΔOD/min) vs. log[Inhibitor]. Calculate IC₅₀ using non-linear regression (4-parameter logistic fit).

Data Output Table:

ParameterTest Compound TargetReference (Allopurinol)
IC₅₀ < 1 µM (Potent)~ 2.5 µM
Hill Slope ~ -1.0 (Competitive)~ -1.0
Max Inhibition > 90%> 90%
Mechanism of Action Diagram (DOT)

XO_Inhibition_Mechanism XO_Active Xanthine Oxidase (Mo-Co Site) Complex_ES Enzyme-Substrate Complex XO_Active->Complex_ES + Xanthine Complex_EI Enzyme-Inhibitor Complex (Inactive) XO_Active->Complex_EI + Inhibitor (Competitive) Xanthine Xanthine (Substrate) Inhibitor 5-(4-Carboxyphenyl) isoxazole-3-carboxylic Acid Product Uric Acid (UV 295nm) Complex_ES->Product Oxidation ROS H2O2 / Superoxide (ROS Byproducts) Complex_ES->ROS e- Transfer

Figure 1: Competitive inhibition mechanism at the Xanthine Oxidase Molybdenum center.

Part 4: Selectivity & Liability Profiling (Tier 3)

Once XO activity is confirmed, you must assess "off-target" risks common to isoxazole-carboxylates.

Selectivity Screen: D-Amino Acid Oxidase (DAAO)

Rationale: Isoxazole-3-carboxylic acids are structural mimics of D-amino acids (like D-Serine). Inhibition of DAAO is a common secondary activity [2]. Method: Amplex Red Fluorometric Assay.[2][3][4]

  • Substrate: D-Serine.

  • Detection: HRP + Amplex Red → Resorufin (Ex/Em: 530/590 nm).

  • Goal: High selectivity ratio (IC₅₀ DAAO / IC₅₀ XO > 100). If the compound inhibits DAAO potently, it may have CNS effects (modulation of NMDA receptors).

Liability Screen: Cytotoxicity (HepG2)

Rationale: Carboxylic acids can form acyl-glucuronides in the liver, leading to idiosyncratic toxicity. Protocol:

  • Culture HepG2 cells.

  • Treat with compound (0.1 – 100 µM) for 48 hours.

  • Measure viability via ATP quantification (CellTiter-Glo).

  • Flag: If IC₅₀ < 50 µM, the compound is likely too toxic for development without structural modification.

Part 5: Master Screening Workflow

Screening_Workflow cluster_Tier1 Tier 1: Physicochemical (Go/No-Go) cluster_Tier2 Tier 2: Primary Activity cluster_Tier3 Tier 3: Selectivity & Liability Start Compound: 5-(4-Carboxyphenyl) isoxazole-3-carboxylic Acid Solubility Solubility Profiling (pH 1.2, 7.4, 9.0) Start->Solubility Stability Chemical Stability (24h LC-MS) Solubility->Stability If Soluble >50µM XO_Assay Xanthine Oxidase Assay (UV 295nm Kinetics) Stability->XO_Assay If Stable >95% Potency_Check IC50 < 1 µM? XO_Assay->Potency_Check DAAO_Screen DAAO Selectivity (Amplex Red) Potency_Check->DAAO_Screen Yes Stop Discard / Redesign Potency_Check->Stop No Tox_Screen HepG2 Cytotoxicity (ATP Assay) DAAO_Screen->Tox_Screen Decision Lead Candidate Profile Tox_Screen->Decision

Figure 2: Tiered screening logic ensuring resource efficiency.

References

  • Wang, S., Yan, J., Wang, J., & Xue, M. (2010).[1] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663–2670. Link

  • Molla, G., et al. (2006). Characterization of human D-amino acid oxidase. FEBS Letters, 580(9), 2358–2364. Link

  • Karamitros, C. S., & Konrad, M. (2014).[2] An Amplex Red-based fluorometric and spectrophotometric assay for L-asparaginase using its natural substrate.[2] Analytical Biochemistry, 445, 20–23.[2] Link

  • Thermo Fisher Scientific. (2009).[4][5] Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the devel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid , a critical scaffold in medicinal chemistry often utilized in the development of glutamate receptor ligands (AMPA/NMDA) and PTP1B inhibitors.

Unlike generic procedures, this guide addresses the specific challenges of the 4-carboxyphenyl substitution. We utilize a Claisen-Cyclization-Hydrolysis strategy, starting from methyl 4-acetylbenzoate.[1] This route is selected over direct cycloaddition (alkyne + nitrile oxide) to maximize regioselectivity and scalability while avoiding the solubility issues associated with handling the free carboxylic acid during the condensation step.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the correct regiochemistry (3-carboxy, 5-aryl) and high purity.

Strategic Logic[1]
  • Scaffold Construction: The isoxazole core is built via the reaction of hydroxylamine with a 1,3-dicarbonyl equivalent.[1]

  • Regiocontrol: We use diethyl oxalate in a Claisen condensation with the acetophenone derivative. This generates a 2,4-dioxobutanoate intermediate.

  • Ring Closure: Cyclization with hydroxylamine hydrochloride preferentially targets the benzylic ketone, ensuring the carboxylate ends up at the 3-position.[1]

  • Global Deprotection: A final basic hydrolysis cleaves both the ethyl ester (from oxalate) and the methyl ester (on the phenyl ring) to yield the target diacid.[1]

Retrosynthesis Target Target: 5-(4-Carboxyphenyl) isoxazole-3-carboxylic Acid Intermediate Intermediate: Ethyl 5-(4-(methoxycarbonyl)phenyl) isoxazole-3-carboxylate Target->Intermediate Hydrolysis (NaOH) Diketo Diketo Ester: Ethyl 4-(4-(methoxycarbonyl)phenyl)- 2,4-dioxobutanoate Intermediate->Diketo Cyclization (NH2OH) SM1 Starting Material 1: Methyl 4-acetylbenzoate Diketo->SM1 Claisen Condensation SM2 Reagent: Diethyl Oxalate Diketo->SM2 (NaOEt)

Figure 1: Retrosynthetic disconnection showing the stepwise assembly of the isoxazole core.

Detailed Experimental Protocol

Stage 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(4-(methoxycarbonyl)phenyl)-2,4-dioxobutanoate. Rationale: The methyl ester of the starting material is used to prevent the carboxylic acid from quenching the alkoxide base.[1]

Reagents & Equipment
ReagentEquiv.[2]Role
Methyl 4-acetylbenzoate1.0Substrate
Diethyl Oxalate1.2Electrophile (1,2-dicarbonyl source)
Sodium Ethoxide (21% in EtOH)1.3Strong Base
Ethanol (Anhydrous)SolventReaction Medium
Diethyl EtherWashWorkup
Protocol
  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen atmosphere.

  • Base Preparation: Charge the flask with anhydrous ethanol (5 mL/mmol substrate). Add Sodium Ethoxide solution (1.3 equiv) dropwise at 0°C.

  • Reagent Addition: Add Diethyl Oxalate (1.2 equiv) to the cold base solution. Stir for 15 minutes.

  • Substrate Addition: Dissolve Methyl 4-acetylbenzoate (1.0 equiv) in a minimal amount of anhydrous ethanol/toluene and add it dropwise to the reaction mixture over 30 minutes.

    • Expert Insight: Slow addition prevents self-condensation of the ketone.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

    • Checkpoint: The solution typically turns dark yellow/orange, indicating enolate formation.

  • Workup: Cool to room temperature. The sodium salt of the diketo ester often precipitates.[1]

    • Option A (Filtration): Filter the solid sodium salt, wash with cold ether. This is the cleanest method.

    • Option B (Acidification): If no precipitate, pour into ice-cold 1M HCl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate to yield the yellow oily/solid intermediate.[1]

Stage 2: Regioselective Cyclization

Objective: Ring closure to form Ethyl 5-(4-(methoxycarbonyl)phenyl)isoxazole-3-carboxylate.[1]

Protocol
  • Solubilization: Suspend the sodium salt (from Stage 1, Option A) or the crude residue (Option B) in Ethanol (10 mL/mmol).

  • Reagent Addition: Add Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.5 equiv).

  • Reaction: Reflux the mixture for 3–5 hours.

    • Mechanism:[1][3][4][5] The nitrogen of hydroxylamine attacks the ketone carbonyl (C4 position relative to the phenyl ring) because it is more electrophilic than the ester carbonyls.[1] This ensures the 5-aryl-3-carboxylate regiochemistry.[1]

  • Workup: Concentrate the solvent under reduced pressure.

  • Partition: Resuspend the residue in water and extract with Ethyl Acetate. Wash the organic layer with brine, dry (MgSO₄), and concentrate.

  • Purification: Recrystallize from Ethanol/Water to obtain the diester as a white/off-white solid.

Stage 3: Global Hydrolysis

Objective: Deprotection to yield 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.[1]

Protocol
  • Hydrolysis: Dissolve the diester in a 1:1 mixture of THF/Water .

  • Base Addition: Add NaOH (4.0 equiv).

    • Note: Excess base is required to hydrolyze both the ethyl ester (isoxazole C3) and the methyl ester (phenyl C4).

  • Reaction: Stir at 60°C for 2 hours. Monitor by TLC (disappearance of the non-polar diester).

  • Isolation:

    • Cool to room temperature.[6]

    • Evaporate THF under reduced pressure.

    • Critical Step: Acidify the remaining aqueous solution carefully with 6M HCl to pH ~1–2.

  • Collection: The product will precipitate as a white solid.[1] Filter, wash copiously with water (to remove salts), and dry in a vacuum oven at 50°C.

Mechanism & Regioselectivity[1][2][7]

Understanding the regioselectivity is vital for troubleshooting.

Mechanism Diketo 2,4-Dioxobutanoate (Intermediate) Attack Nucleophilic Attack (NH2OH on C4-Ketone) Diketo->Attack Major Pathway Cyclization Dehydration & Ring Closure Attack->Cyclization -H2O Product 3,5-Disubstituted Isoxazole Cyclization->Product

Figure 2: The nucleophilic attack of hydroxylamine occurs preferentially at the benzylic ketone (C4), leading to the 5-aryl isomer.[1]

Why this works: The 2,4-dioxobutanoate intermediate possesses three carbonyls. The ester carbonyls are less electrophilic.[1] Between the two ketones, the one adjacent to the phenyl ring (benzylic) is activated by conjugation but also sterically accessible compared to the hindered ester environment.[1] Under the acidic conditions generated by NH₂OH[1]·HCl, the attack at the benzylic ketone is kinetically favored, leading to the 3-carboxylate product [1].[1]

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield (Stage 1) Moisture in reagents.[1]Use freshly distilled Diethyl Oxalate and anhydrous EtOH. Ensure NaOEt is active.
Wrong Regioisomer pH too basic during cyclization.Ensure NH₂OH·HCl is used (releasing HCl in situ) or add a drop of AcOH. Basic conditions can favor 5-isoxazolones.[1][7]
Incomplete Hydrolysis Poor solubility.Add MeOH or THF to the hydrolysis mixture to solubilize the diester.[1]
Product Purity Trapped salts.During the final acidification, ensure slow addition of HCl and thorough washing of the filter cake with water.[1]

Safety Information

  • Diethyl Oxalate: Toxic if swallowed or inhaled. Hydrolyzes to oxalic acid (corrosive).

  • Sodium Ethoxide: Highly corrosive and moisture sensitive. Causes severe skin burns.

  • Hydroxylamine HCl: Corrosive, potential skin sensitizer. Risk of explosion upon heating if dry; keep in solution.[1]

References

  • Regioselectivity in Isoxazole Synthesis: Chimichi, S., & Boccalini, M. (2010). Synthesis of isoxazoles from 2,4-dioxobutanoates.Journal of Heterocyclic Chemistry.

  • General Protocol for 5-Phenylisoxazole-3-carboxylates: Pevarello, P., et al. (2010).[8] Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.[1][8]European Journal of Medicinal Chemistry, 45(11), 4654-4667.

  • Claisen Condensation Methodology: Xavier, T., et al. (2023).[9] Decarboxylative Claisen Condensations.[9]Synthesis, 55, 598-608.[9]

  • Isoxazole Scaffold Utility: Krogsgaard-Larsen, P., et al. (2007).[3] 4-Aryl-5-(4-piperidyl)-3-isoxazolol GABAA antagonists: synthesis, pharmacology, and structure−activity relationships.Journal of Medicinal Chemistry, 50(9), 1988–1992.

Sources

Application

Application Notes and Protocols for the Use of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid as a Linker in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of an Isoxazole-Based Linker in MOF Chemistry Metal-Organic Framewor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of an Isoxazole-Based Linker in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, sensing, and significantly, in drug delivery.[1][2] The choice of the organic linker is a critical determinant of the final MOF's architecture, porosity, and functional properties.[3][4] While conventional dicarboxylate linkers like terephthalic acid have been extensively studied, the exploration of heterocyclic dicarboxylate linkers offers a pathway to novel functionalities.[5]

This guide focuses on a promising, yet underexplored linker: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid . This molecule presents a unique combination of features that make it an attractive candidate for the synthesis of advanced MOFs. The bent geometry of the isoxazole ring, in contrast to the linear geometry of linkers like terephthalic acid, can lead to the formation of MOFs with distinct topologies and pore environments. Furthermore, the isoxazole ring, with its nitrogen and oxygen heteroatoms, introduces potential hydrogen bonding sites and a different electronic environment within the pores of the resulting MOF, which could be advantageous for the selective adsorption of guest molecules, including active pharmaceutical ingredients (APIs). The asymmetric arrangement of the carboxyl groups can also promote the transfer of electrons, potentially leading to interesting fluorescence properties in the resulting MOFs.[6]

These application notes provide a comprehensive guide to the utilization of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid in MOF synthesis, from the conceptualization of the synthetic strategy to the characterization and potential applications of the resulting materials. While this specific linker is not yet widely reported in the literature for MOF synthesis, the protocols herein are built upon established principles of solvothermal MOF synthesis and draw analogies from structurally related heterocyclic dicarboxylate linkers to provide a robust starting point for researchers.

Part 1: The Linker - 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Physicochemical Properties

A thorough understanding of the linker's properties is fundamental to designing a successful MOF synthesis strategy.

PropertyValueSource
Chemical Formula C₁₁H₇NO₅[7]
Molecular Weight 233.18 g/mol [7]
Structure
Solubility Sparingly soluble in water, soluble in polar organic solvents like DMF, DMSO, and NMP.General knowledge
Purity ≥98% recommended for MOF synthesis.[7]
Proposed Synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

While commercially available, understanding the synthesis of the linker can be valuable for custom modifications or in-house production. A plausible synthetic route can be adapted from known methods for synthesizing isoxazole-3-carboxylic acids. A potential retrosynthetic analysis suggests a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne as a key step.

Part 2: Hypothetical Solvothermal Synthesis of a MOF using 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

The following protocol is a proposed starting point for the synthesis of a MOF using the title linker. The conditions are based on successful syntheses of MOFs with other heterocyclic dicarboxylate linkers and general principles of solvothermal MOF synthesis.[5][8] Optimization of these parameters will likely be necessary to obtain crystalline material.

Causality Behind Experimental Choices
  • Metal Source: Zinc (II) and Copper (II) salts are chosen as they are known to form stable MOFs with a variety of carboxylate linkers.[3][5] Zinc often forms tetra- or octahedral coordination geometries, while copper can form the well-known paddlewheel secondary building units (SBUs).

  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is a common choice for solvothermal MOF synthesis. DMF has a high boiling point and is a good solvent for many organic linkers and metal salts. Ethanol can act as a modulator, influencing the kinetics of crystal growth.

  • Temperature and Time: The temperature range of 80-120 °C is typical for solvothermal synthesis, providing enough energy to overcome the activation barrier for MOF formation without decomposing the linker or solvent. The reaction time of 24-72 hours allows for slow crystal growth, which is often necessary to obtain high-quality single crystals.

  • Modulator: The addition of a monocarboxylic acid like formic acid or acetic acid can act as a modulator, competing with the linker for coordination to the metal centers. This can slow down the nucleation process and lead to larger, more well-defined crystals.

Experimental Workflow Diagram

MOF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Activation A Dissolve Linker in DMF C Combine Solutions in a Teflon-lined Autoclave A->C B Dissolve Metal Salt in DMF/Ethanol B->C D Add Modulator (Optional) C->D E Seal and Heat (80-120 °C, 24-72 h) D->E F Cool to Room Temperature E->F G Isolate Crystals by Filtration F->G H Wash with Fresh DMF and Ethanol G->H I Solvent Exchange with a Volatile Solvent (e.g., Chloroform) H->I J Activate by Heating under Vacuum I->J

Caption: Solvothermal MOF Synthesis Workflow.

Detailed Protocol: Synthesis of a Hypothetical Zn-Isoxazole MOF

Materials:

  • 5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid (Linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)

  • N,N-Dimethylformamide (DMF) (Solvent)

  • Ethanol (Co-solvent)

  • Formic acid (Modulator - Optional)

  • Chloroform (for solvent exchange)

Equipment:

  • 20 mL Scintillation vials or Teflon-lined stainless steel autoclave

  • Oven

  • Vacuum filtration apparatus

  • Schlenk line or vacuum oven for activation

Procedure:

  • Solution Preparation:

    • In a 10 mL vial, dissolve 23.3 mg (0.1 mmol) of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid in 5 mL of DMF.

    • In a separate 10 mL vial, dissolve 29.7 mg (0.1 mmol) of Zn(NO₃)₂·6H₂O in a mixture of 2.5 mL of DMF and 2.5 mL of ethanol.

  • Reaction Mixture:

    • Combine the two solutions in a 20 mL Teflon-lined autoclave.

    • (Optional) Add 1-5 equivalents of formic acid relative to the linker to modulate crystal growth.

    • Seal the autoclave tightly.

  • Solvothermal Reaction:

    • Place the autoclave in a preheated oven at 100 °C for 48 hours.

    • Allow the autoclave to cool slowly to room temperature over a period of 12-24 hours.

  • Isolation and Washing:

    • Carefully open the autoclave and collect the crystalline product by vacuum filtration.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • Wash the crystals with ethanol (3 x 5 mL) to remove residual DMF.

  • Solvent Exchange and Activation:

    • To prepare the MOF for porosity measurements, it is crucial to remove the high-boiling point solvent molecules from the pores.

    • Immerse the washed crystals in a volatile solvent like chloroform for 24 hours, replacing the chloroform with a fresh portion every 8 hours.

    • After solvent exchange, filter the crystals and activate them by heating under a dynamic vacuum (e.g., using a Schlenk line or vacuum oven) at a temperature below the decomposition temperature of the MOF (to be determined by TGA, but a starting point of 120-150 °C is reasonable).

Part 3: Essential Characterization Techniques

A suite of characterization techniques is necessary to confirm the successful synthesis of the MOF and to evaluate its properties.

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.A unique diffraction pattern with sharp peaks, indicating a crystalline material. The pattern can be compared to simulated patterns if a single-crystal structure is obtained.
Single-Crystal X-Ray Diffraction (SCXRD) To determine the precise 3D structure of the MOF, including connectivity, bond lengths, and pore geometry.Provides definitive proof of the MOF's structure and allows for detailed analysis of its framework.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.A weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable, activated MOF, and finally, a sharp weight loss at the decomposition temperature.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal centers.A shift in the C=O stretching frequency of the carboxylic acid groups upon coordination to the metal ions.
Gas Adsorption (e.g., N₂ at 77 K) To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively.

Part 4: Potential Applications in Drug Development

The unique structural and chemical features of MOFs derived from 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid suggest several promising applications in the pharmaceutical and drug development sectors.

Drug Delivery Vehicle

The inherent porosity of these MOFs makes them excellent candidates for encapsulating and delivering therapeutic agents.[9] The presence of the isoxazole ring could offer specific interactions with drug molecules containing complementary functional groups, potentially leading to high drug loading capacities and controlled release profiles.

Proposed Experimental Protocol: Drug Loading

  • Activation: Activate the synthesized MOF as described in the synthesis protocol to ensure the pores are empty.

  • Drug Solution: Prepare a concentrated solution of the desired drug molecule in a solvent in which both the drug and the MOF are stable.

  • Loading: Immerse a known mass of the activated MOF in the drug solution and stir for 24-48 hours at room temperature.

  • Isolation: Collect the drug-loaded MOF by centrifugation or filtration.

  • Washing: Gently wash the loaded MOF with a small amount of fresh solvent to remove any surface-adsorbed drug.

  • Quantification: Determine the amount of loaded drug by analyzing the supernatant using techniques like UV-Vis spectroscopy or HPLC, or by digesting the loaded MOF and analyzing the drug content.

Biocatalysis and Enzyme Immobilization

The tunable pore size and functionalizable nature of the linker could allow for the immobilization of enzymes within the MOF framework. This can enhance enzyme stability and reusability, which is highly desirable in biocatalytic processes for the synthesis of pharmaceutical intermediates.

Sensing and Diagnostics

The potential fluorescence of MOFs constructed with this linker could be harnessed for the development of chemical sensors.[6] The selective binding of specific analytes within the MOF's pores could lead to a detectable change in the fluorescence signal, enabling the detection of biomarkers or drug molecules.

Part 5: Logical Relationships and Future Directions

The successful synthesis and characterization of MOFs from 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid would open up several avenues for future research.

Future_Directions A Successful MOF Synthesis B Post-Synthetic Modification of the Isoxazole Ring A->B C Introduction of Different Metal Nodes (e.g., Zr, Cu, Co) A->C D Exploration of Mixed-Linker MOFs A->D E In-depth Drug Loading and Release Studies B->E F Catalytic Activity Evaluation B->F G Development of MOF-based Sensors B->G C->E C->F D->E

Sources

Method

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid in medicinal chemistry

Using 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid as a Chemical Probe Executive Summary & Pharmacophore Insight 5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid (referred to herein as CPIC ) represents a canonical scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Using 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid as a Chemical Probe

Executive Summary & Pharmacophore Insight

5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid (referred to herein as CPIC ) represents a canonical scaffold in the design of competitive D-Amino Acid Oxidase (DAAO) inhibitors. DAAO is a flavoenzyme responsible for the catabolism of D-Serine, a crucial co-agonist at the NMDA receptor (NMDAR) glycine site.

In the context of schizophrenia and cognitive decline, the "NMDA hypofunction hypothesis" suggests that boosting synaptic D-Serine levels can restore NMDAR signaling. CPIC functions as a transition-state mimic :

  • Isoxazole Core: Mimics the planar geometry of the amino acid substrate during oxidation.

  • 3-Carboxylic Acid: Forms a critical salt bridge with Arg283 in the DAAO active site, mimicking the

    
    -carboxyl of D-amino acids.
    
  • 5-Aryl Extension: Exploits the hydrophobic pocket near the flavin adenine dinucleotide (FAD) cofactor.

This guide details the handling, enzymatic validation, and cellular application of CPIC to ensure reproducible data in drug discovery campaigns.

Chemical Handling & Solubilization

Challenge: CPIC is a dicarboxylic acid. It exhibits poor solubility in acidic media and non-polar solvents, often leading to "false negatives" in screening assays due to precipitation.

Solubilization Protocol:

  • Stock Preparation (10 mM): Weigh the solid powder. Do not dissolve directly in water or PBS.

  • Solvent: Add 100% DMSO. If the solution remains turbid, sonicate at 40°C for 5 minutes.

  • pH Adjustment (Critical): If using for aqueous stock, add 1 equivalent of NaOH (0.1 M) per carboxyl group to generate the disodium salt. The salt form is highly water-soluble.

  • Storage: Aliquot into amber vials (light sensitive due to conjugated system) and store at -20°C. Stable for 6 months.

ParameterSpecification
Molecular Weight ~233.18 g/mol
pKa (Predicted) ~2.5 (Isoxazole-COOH), ~4.2 (Phenyl-COOH)
Solubility (DMSO) > 20 mg/mL
Solubility (PBS pH 7.4) < 0.1 mg/mL (unless converted to salt)
Protocol A: High-Sensitivity Fluorometric Inhibition Assay

Objective: Determine the IC50 of CPIC against human DAAO using the Amplex Red coupled enzyme system.

Mechanism: DAAO oxidizes D-Serine to imino-serine, producing H2O2. Horseradish Peroxidase (HRP) uses this H2O2 to oxidize Amplex Red (non-fluorescent) to Resorufin (highly fluorescent).[1]

Reagents Required:
  • Buffer: 50 mM Sodium Phosphate, pH 7.4, 0.05% CHAPS (prevents aggregation).

  • Enzyme: Recombinant human DAAO (final conc: 5 nM).

  • Substrate: D-Serine (final conc: 5 mM, approx. Km).[2][3][4]

  • Detection: Amplex Red (50 µM) + HRP (0.2 U/mL).

  • FAD Cofactor: 10 µM (Essential for apo-enzyme stability).

Step-by-Step Workflow:
  • Plate Setup: Use black, flat-bottom 96-well non-binding surface (NBS) plates to minimize background fluorescence.

  • Inhibitor Addition:

    • Add 10 µL of CPIC (serially diluted in Buffer + 1% DMSO).

    • Control: Add 10 µL Buffer + 1% DMSO (0% Inhibition).

  • Enzyme Mix:

    • Prepare a mix of hDAAO (10 nM) and FAD (20 µM) in buffer.

    • Add 25 µL of Enzyme Mix to the wells.

    • Incubate: 15 minutes at Room Temp (allows inhibitor binding).

  • Substrate/Detection Start:

    • Prepare a mix of D-Serine (10 mM), Amplex Red (100 µM), and HRP (0.4 U/mL).

    • Add 25 µL of this mix to initiate the reaction.

  • Measurement:

    • Mode: Kinetic Fluorescence.

    • Ex/Em: 530 nm / 590 nm.[5]

    • Duration: Read every 60 seconds for 30 minutes.

Data Analysis: Calculate the slope (RFU/min) of the linear portion (typically 5–20 mins). Normalize slope against the DMSO control to determine % Inhibition.

Protocol B: Cellular Target Engagement (U87 Glioblastoma)

Objective: Verify if CPIC can penetrate cell membranes and inhibit intracellular DAAO in a relevant glial model.

Rationale: U87 cells constitutively express DAAO. Inhibition should prevent the degradation of exogenously added D-Serine.

Methodology:
  • Seeding: Plate U87 cells at 10,000 cells/well in DMEM + 10% FBS. Incubate 24h.

  • Starvation: Wash cells with HBSS (Hanks' Balanced Salt Solution) to remove serum amino acids.

  • Treatment:

    • Pre-incubate cells with CPIC (10 µM, 50 µM) in HBSS for 30 minutes.

  • Challenge: Add D-Serine (100 µM) to the medium.

  • Incubation: Incubate for 2 hours at 37°C.

  • Supernatant Collection: Harvest 50 µL of supernatant.

  • Readout (HPLC or Enzymatic):

    • Measure remaining D-Serine in the supernatant.

    • Result: Effective inhibition results in higher remaining D-Serine compared to vehicle control.[6]

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the biological pathway targeted by CPIC and the experimental workflow for validation.

DAAO_Pathway cluster_assay Amplex Red Detection System D_Serine D-Serine DAAO DAAO Enzyme (Target) D_Serine->DAAO Substrate NMDA NMDA Receptor (Synaptic Plasticity) D_Serine->NMDA Co-agonist Binding H2O2 H2O2 + alpha-Keto Acid DAAO->H2O2 Oxidation DAAO->NMDA Reduces Activation CPIC CPIC (Inhibitor) CPIC->DAAO Competes (Ki < 1uM) HRP HRP H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Signal Amplex Amplex Red Amplex->HRP

Caption: Figure 1: CPIC competes with D-Serine for the DAAO active site, preserving D-Serine levels to potentiate NMDA receptor signaling. The assay couples this event to HRP-mediated fluorescence.

Troubleshooting & Optimization
IssueProbable CauseSolution
High Background Fluorescence H2O2 contamination or light exposure.Use fresh buffers; keep Amplex Red in dark; add Catalase to control wells to verify signal specificity.
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration; ensure FAD (10 µM) is present in all buffers.
IC50 Shift pH drift.Isoxazole binding is highly pH-dependent. Ensure pH is exactly 7.4 using Phosphate buffer (avoid TRIS if possible).
Compound Precipitation Low solubility of dicarboxylic acid.Use the "Solubilization Protocol" (Section 2) to convert to disodium salt or keep DMSO > 1%.
References
  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Sacchi, S., et al. (2012). "D-Amino acid oxidase: physiological role and applications." Current Pharmaceutical Design.

  • Hopkins, P.C., et al. (2013). "Assays of D-Amino Acid Oxidase Activity." Methods in Molecular Biology.

  • Thermo Fisher Scientific. (n.d.). "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Topic: Challenges in 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Statu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Synthesis Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Operational Ticket Priority: High (Technical Complexity: Level 4) Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid . This dicarboxylic acid is a critical scaffold in medicinal chemistry, often utilized as a bioisostere for glutamate or as a linker in Metal-Organic Frameworks (MOFs). Its synthesis, while ostensibly straightforward, presents distinct challenges in regiocontrol , intermediate stability , and solubility management .[1]

This guide bypasses generic advice to address the specific failure modes of the Claisen-Cyclization-Hydrolysis pathway, the most robust industrial route for this compound.

Master Synthesis Workflow

The following diagram outlines the validated pathway, highlighting critical control points (CCPs) where the synthesis most frequently fails.

SynthesisWorkflow Start Methyl 4-acetylbenzoate (Precursor) Intermediate Diketo Ester Intermediate (Enol Form) Start->Intermediate Claisen Condensation (CCP 1: Moisture Control) Reagents1 Diethyl Oxalate + NaOMe (Anhydrous MeOH) Reagents1->Intermediate Cyclization Isoxazole Diester (Regioselective Closure) Intermediate->Cyclization Cyclocondensation (CCP 2: Regiocontrol) Fail1 Failure: Hydrolysis of Oxalate (Low Yield) Intermediate->Fail1 Wet Solvents Reagents2 NH2OH·HCl (Refluxing EtOH) Reagents2->Cyclization Product 5-(4-Carboxyphenyl)isoxazole- 3-carboxylic Acid Cyclization->Product Saponification & Acidification (CCP 3: Solubility) Fail2 Failure: 3,5-Isomer Mix (Wrong pH) Cyclization->Fail2 Basic Conditions Hydrolysis Base Hydrolysis (NaOH/H2O) Hydrolysis->Product

Figure 1: Logical flow of the Claisen-Cyclization synthesis route. Red paths indicate critical failure modes associated with moisture ingress and pH mismanagement.

Troubleshooting Modules

Module A: The Claisen Condensation (Formation of the Diketo Ester)

The Issue: The reaction between Methyl 4-acetylbenzoate and Diethyl oxalate often yields a sticky, unworkable solid or returns starting material. Root Cause: The Claisen condensation is reversible and highly sensitive to moisture. Water hydrolyzes the diethyl oxalate into oxalic acid, killing the stoichiometry.[1]

ParameterSpecificationTechnical Rationale
Solvent Quality Anhydrous MeOH/EtOH (<50 ppm H₂O)Water destroys the alkoxide base and hydrolyzes diethyl oxalate.
Base Choice NaOMe (Solid or 25-30% soln)Must match the ester of the acetophenone to prevent transesterification complications (though Methyl/Ethyl mix is acceptable if hydrolysis follows).
Temperature 0°C start

RT stir
Controlling the exotherm prevents polymerization of the highly reactive diketo intermediate.
Stoichiometry 1.0 eq Ketone : 1.2 eq Oxalate : 1.2 eq BaseExcess oxalate drives the equilibrium; excess base ensures complete enolate formation.

Protocol Validation:

  • Visual Check: The reaction mixture should turn yellow/orange and eventually precipitate the sodium enolate salt.

  • TLC Monitoring: Do not rely on UV alone. Use Ferric Chloride (FeCl₃) stain. The product (enol) will stain a deep wine-red/purple; the starting material will not.

Module B: Cyclization Regioselectivity (The 3,5- vs. 5,3- Problem)

The Issue: Obtaining the wrong isomer (3-(4-carboxyphenyl)isoxazole-5-carboxylic acid) or a mixture. Root Cause: The regiochemistry is dictated by the pH during cyclization. The diketo ester has two electrophilic centers.

  • Mechanism: In acidic/neutral conditions (NH₂OH·HCl in EtOH), the nitrogen of hydroxylamine (the better nucleophile) attacks the most reactive ketone (the C4-aryl ketone) first, forming an oxime. Cyclization then closes the ring to form the 5-aryl-3-carboxylate (Target).

  • Risk: In basic conditions (free NH₂OH), the oxygen can act as a nucleophile, or attack occurs at the ester carbonyl, leading to hydroxamic acids or wrong isomers [1].[1]

Corrective Action: Always use Hydroxylamine Hydrochloride (NH₂OH·HCl) directly in refluxing ethanol. Do not neutralize with base (like NaOAc or NaOH) prior to addition. The acidity of the HCl salt catalyzes the dehydration and locks the regioselectivity.

Module C: Solubility & Purification (The "Brick" Effect)

The Issue: Upon acidifying the final hydrolysis mixture, the product precipitates as an intractable solid that traps salts and impurities. Root Cause: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a rigid, planar dicarboxylic acid with high lattice energy. It is virtually insoluble in water at pH < 4.

Purification Protocol:

  • Hydrolysis: Perform saponification of the diester using 2.5 eq NaOH in 1:1 Water:Methanol. Heat to 60°C until homogeneous.

  • Pre-cipitation Cleanup: While still basic (pH 10-12), wash the aqueous solution with Ethyl Acetate to remove unreacted neutral organic impurities.

  • Controlled Acidification:

    • Cool aqueous phase to 0-5°C.

    • Add 1M HCl dropwise with vigorous stirring.

    • Critical: Do not dump acid. Rapid precipitation traps NaCl.

  • Final Polish: If the solid is impure, recrystallize from DMF/Water or Acetic Acid .[1] Do not attempt recrystallization from pure water or ethanol; solubility is insufficient.

Frequently Asked Questions (FAQs)

Q1: Why does my diketo ester intermediate turn into a gum during isolation?

A: The diketo ester (often existing as the enol) is unstable and prone to hydrolysis or polymerization.

  • Solution: Do not isolate the free diketo ester. Isolate the sodium enolate salt by filtration (if it precipitates) or, preferably, telescope the reaction.[1] Evaporate the methanol from the Claisen step, redissolve the residue in Ethanol, and add Hydroxylamine Hydrochloride immediately for the next step.[1] This "one-pot" approach minimizes decomposition [2].

Q2: Can I use 4-Acetylbenzoic acid directly instead of the methyl ester?

A: It is not recommended .

  • Reasoning: The carboxylic acid proton (pKa ~4) will consume one equivalent of your alkoxide base immediately. You would need >2.2 equivalents of base. Furthermore, the dianion (carboxylate + enolate) is extremely insoluble in organic solvents, leading to heterogeneous mixtures and stalled stirring.[1]

  • Fix: Methylate the acid first (MeOH/H₂SO₄ reflux) to obtain Methyl 4-acetylbenzoate. It is a stable, crystalline solid that behaves predictably in Claisen condensations.[1]

Q3: How do I confirm I have the 5-aryl-3-carboxy isomer and not the 3-aryl-5-carboxy?

A: NMR spectroscopy is definitive.

  • 1H NMR: Look at the isoxazole ring proton (H-4). In 5-aryl-3-carboxylates, this singlet typically appears around 7.2 - 7.6 ppm .

  • 13C NMR: The chemical shift of the ring carbons is distinct.

  • HMBC: The most robust check. In the 5-aryl isomer, you will see a correlation between the isoxazole proton (H-4) and the quaternary carbon of the phenyl ring . In the 3-aryl isomer, H-4 correlates with the carboxylate carbonyl carbon.

Q4: My final product yield is >100%. What is the contaminant?

A: This is almost certainly inorganic salt (NaCl) or Solvent inclusion .

  • Diagnosis: Run an ash test or check elemental analysis.

  • Remedy: The dicarboxylic acid chelates metals and traps salts. After acidification, wash the filter cake copiously with 0.1M HCl (to displace Na+ with H+) followed by water. Dry under high vacuum at >60°C, as these planar molecules trap solvent in their lattice (solvatomorphism).[1]

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Regioselective synthesis of 5-substituted isoxazole-3-carboxylates
    • Source:Journal of Heterocyclic Chemistry / Organic Chemistry Portal.
    • Context: Confirms that reaction of 2,4-dioxoesters with NH₂OH[1]·HCl in acidic media favors the 5-substituted isomer.

    • URL:[Link]

  • Claisen-Cyclization Protocol (General)

    • Title: Synthesis of 5-phenylisoxazole-3-carboxylic acid deriv
    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 320 (1955).[1]

    • Context: The foundational protocol for converting acetophenone derivatives to isoxazole-3-carboxylates via diethyl oxal
    • URL:[Link]

  • Solubility & Handling of Isoxazole Carboxylates

    • Title: 5-(4-Methylphenyl)isoxazole-3-carboxylic acid properties.[2][3]

    • Source: Chem-Impex Intern
    • Context: Data on solubility profiles and handling of para-substituted phenyl isoxazole carboxylic acids.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 4-Acetylbenzoic acid, Diethyl Oxalate, and Sodium Methoxide before handling.[1]

Sources

Optimization

Technical Support Center: Crystallization of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Welcome to the technical support center for the crystallization of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid (CAS: 1375064-71-3). This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid (CAS: 1375064-71-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. As a dicarboxylic acid with a rigid heterocyclic core, this compound presents unique challenges and opportunities in crystallization. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to achieve consistent and optimal results.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid. Each issue is followed by a diagnosis of potential causes and a step-by-step guide to resolution.

Problem 1: The Compound Fails to Dissolve in the Chosen Solvent.

  • Diagnosis: The insolubility of this molecule in many common solvents is a primary challenge. Its rigid, planar structure and two carboxylic acid groups lead to strong intermolecular interactions, including hydrogen bonding, in the crystal lattice.[1] This high lattice energy requires a solvent that can effectively solvate both the polar carboxylic acid groups and the aromatic rings.

  • Corrective Actions:

    • Re-evaluate Your Solvent Choice: Standard non-polar solvents (e.g., hexanes, toluene) and some polar aprotic solvents with low polarity (e.g., diethyl ether, ethyl acetate) are unlikely to be effective. The ideal solvent must disrupt the strong intermolecular hydrogen bonds of the dicarboxylic acid.

    • Consult the Solvent Class Table: Refer to the table below for a list of recommended starting solvents. High-polarity, hydrogen-bond-accepting solvents are generally the most effective.

    • Increase Temperature: Ensure you are heating the mixture to the solvent's boiling point (with appropriate safety precautions) to maximize solubility.

    • Consider pH Adjustment: The compound's solubility is dramatically influenced by pH. In its fully protonated (diacid) form, it is sparingly soluble in water and many organic solvents. However, upon deprotonation with a base (e.g., NaOH, KOH, NaHCO₃), it forms a highly water-soluble carboxylate salt. This principle can be used for purification via pH-swing crystallization (see Protocol 2).

Problem 2: The Compound "Oils Out" Instead of Forming Crystals Upon Cooling.

  • Diagnosis: "Oiling out" occurs when the solute separates from the supersaturated solution as a liquid phase rather than a solid.[2][3][4] This is common when the solution is too concentrated (highly supersaturated), cooled too rapidly, or when the melting point of the compound is lower than the temperature of the solution at the point of precipitation.[3][5] High impurity levels can also depress the melting point, exacerbating this issue.[3]

  • Corrective Actions:

    • Reduce the Rate of Supersaturation:

      • Slower Cooling: Decrease the cooling rate significantly. Allow the solution to cool slowly to room temperature, and then gradually transfer it to an ice bath or refrigerator. Rapid cooling is a primary cause of oiling out.[5]

      • Dilute the Solution: Add more solvent to the hot, dissolved mixture before cooling. This lowers the concentration and the level of supersaturation at any given temperature.[3]

    • Introduce Seed Crystals: Adding a small number of pre-existing, pure crystals of the target compound to the slightly cooled, saturated solution can provide a template for ordered crystal growth and bypass the kinetic barrier to nucleation, preventing the formation of an oil.[2]

    • Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with a solvent in which the compound has slightly lower solubility at elevated temperatures.

    • Purify the Material: If impurities are suspected, consider a preliminary purification step, such as column chromatography or a pH-swing crystallization, to remove contaminants that may be interfering with crystal lattice formation.[6]

Problem 3: Crystal Formation is Very Slow or Non-existent.

  • Diagnosis: This issue often arises from insufficient supersaturation or a high kinetic barrier to nucleation. The solution may be in a metastable state where crystal growth is favored, but the initial formation of nuclei is very slow.[7]

  • Corrective Actions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[5]

      • Seeding: Add a seed crystal as described above. This is the most reliable method to induce crystallization.

    • Increase Supersaturation:

      • Evaporation: If using a volatile solvent, allow some of it to slowly evaporate from an uncovered or partially covered flask. This will increase the solute concentration.

      • Anti-Solvent Addition: If you have identified a miscible "anti-solvent" (a solvent in which your compound is insoluble), add it dropwise to the solution at room temperature until turbidity persists. Then, add a small amount of the original solvent to redissolve the precipitate and allow it to stand.

    • Ensure Purity: Certain impurities can act as crystallization inhibitors by adsorbing to the surface of growing nuclei and preventing further growth.[6]

Problem 4: The Recovered Crystals are Poorly Formed, Agglomerated, or Amorphous.

  • Diagnosis: The quality of the final crystalline product is highly dependent on the rate of crystal growth. Rapid crystallization, often caused by high levels of supersaturation, leads to the inclusion of impurities and the formation of small, poorly defined crystals or even amorphous solid.[7]

  • Corrective Actions:

    • Control the Crystallization Rate: The key is to maintain a state of moderate supersaturation.

      • Slow Cooling: As mentioned previously, slow cooling is crucial for the growth of large, well-defined crystals.

      • Use a Solvent with Moderate Solubility: An ideal solvent will dissolve the compound completely at a high temperature but show significantly lower solubility at room temperature or below, allowing for a controlled precipitation upon cooling.

    • Optimize Agitation: Gentle, consistent stirring can improve heat and mass transfer, preventing localized areas of high supersaturation. However, overly vigorous agitation can lead to secondary nucleation and the formation of smaller crystals.

    • Consider a Different Crystallization Method: Techniques like vapor diffusion or slow evaporation can sometimes yield higher quality crystals for compounds that are difficult to crystallize by cooling.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the crystallization of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid?

A1: There is no single "best" solvent, as the optimal choice depends on the scale and desired purity. However, based on the structure (an aromatic dicarboxylic acid), a good starting point is to screen polar aprotic solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , and N-Methyl-2-pyrrolidone (NMP) , where solubility is expected to be highest. For recrystallization, a solvent system where the compound is highly soluble when hot but poorly soluble when cold is ideal. A mixture of acetic acid and water can be effective.[8] Acetone may also be a viable option for purifying dicarboxylic acids from certain impurities.[9] Due to the compound's polarity, alcohols like ethanol or isopropanol should also be screened, likely requiring elevated temperatures for dissolution.

Q2: How does pH affect the crystallization of this compound?

  • At low pH (e.g., < 2): The compound is fully protonated and exhibits its lowest aqueous solubility.

  • As pH increases: The two carboxylic acid groups deprotonate sequentially. The mono-anion and especially the di-anion are significantly more soluble in aqueous solutions than the neutral diacid form.[11] This pH-dependent solubility is the basis for "pH-swing" crystallization (see Protocol 2), a powerful purification technique.

Q3: Is polymorphism a concern for this molecule?

A3: Yes, polymorphism should always be considered for active pharmaceutical ingredients (APIs). Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[12] Different polymorphs can have different physicochemical properties, including solubility, dissolution rate, and stability, which can impact bioavailability.[12][13] While no specific polymorphs of 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid have been reported in the searched literature, it is crucial to use consistent crystallization conditions (solvent, cooling rate, agitation) to ensure the same polymorphic form is produced between batches. Analytical techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) should be used to characterize the solid form.

Q4: What are the likely impurities I should be aware of?

A4: Potential impurities will depend on the synthetic route. Common syntheses for isoxazole carboxylic acids may involve the reaction of hydroxylamine with a dicarbonyl compound or the hydrolysis of an ester precursor.[14][15][16] Therefore, likely impurities include:

  • Unreacted starting materials.

  • Partially hydrolyzed intermediates (e.g., the mono-ester, mono-acid).

  • By-products from side reactions.

  • Inorganic salts (e.g., NaCl, Na₂SO₄) remaining from pH adjustments or workup procedures. These can significantly impact crystallization kinetics and may become trapped in the crystal lattice.[6][17]

Data and Protocols

Table 1: Recommended Solvent Screening for Crystallization
Solvent ClassExamplesExpected Solubility BehaviorRationale
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHigh solubility, may require an anti-solvent.Excellent at solvating both polar and aromatic parts of the molecule.
Polar Protic Acetic Acid, Ethanol, Methanol, IsopropanolModerate to good solubility, especially when hot.Can hydrogen bond with the carboxylic acid groups. Solubility is highly temperature-dependent.
Ketones Acetone, MEKModerate solubility.Good for purification of dicarboxylic acids from certain metal contaminants.[9]
Aqueous Base Dilute NaOH, KOH, NaHCO₃High solubility (forms salt).Used for pH-swing crystallization. The compound is deprotonated and highly soluble.
Aqueous Acid Dilute HCl, H₂SO₄Very low solubility.Used to precipitate the compound from a basic solution during a pH-swing.
Experimental Protocols

Protocol 1: Cooling Recrystallization from an Organic Solvent

This protocol is a general guideline for purification when the crude material is already relatively pure.

  • Solvent Selection: In a small test tube, add ~20 mg of crude material. Add the chosen solvent (e.g., acetic acid, ethanol) dropwise while heating. A good solvent will dissolve the compound near its boiling point but show low solubility at room temperature.

  • Dissolution: Place the bulk of the crude 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to fully dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this initial cooling phase to promote the growth of larger crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by pH-Swing Crystallization

This method is highly effective for removing organic, non-acidic impurities.

  • Dissolution in Base: Suspend the crude material in water. While stirring, add a 1M aqueous solution of a base (e.g., NaOH) dropwise until the solid completely dissolves and the pH is > 8.

  • Filtration: If any solid impurities remain, filter the basic solution to remove them.

  • Precipitation: While stirring vigorously, slowly add a 1M aqueous solution of a strong acid (e.g., HCl) dropwise. The 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid will begin to precipitate as the solution becomes acidic. Continue adding acid until the pH is ~2 to ensure complete protonation and precipitation.

  • Digestion: Gently heat the slurry to ~50-60°C and stir for 30-60 minutes. This process, known as digestion, can improve the crystal morphology and purity.

  • Cooling & Isolation: Allow the slurry to cool to room temperature, then cool further in an ice bath. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals thoroughly with cold deionized water until the filtrate is neutral to pH paper to remove any residual salts.

  • Drying: Dry the purified crystals under vacuum.

Visual Logic and Workflows

Diagram 1: Solvent Selection Logic

This diagram outlines the decision-making process for selecting an appropriate crystallization solvent.

Solvent_Selection start Start: Crude Material screen_solvents Screen Solvents (Table 1) (e.g., DMF, Acetic Acid, EtOH) start->screen_solvents dissolves_hot Dissolves when Hot? screen_solvents->dissolves_hot precipitates_cold Precipitates when Cold? dissolves_hot->precipitates_cold Yes no_dissolve Insoluble dissolves_hot->no_dissolve No good_solvent Good Candidate for Cooling Crystallization (Protocol 1) precipitates_cold->good_solvent Yes no_precipitate Too Soluble precipitates_cold->no_precipitate No try_ph_swing Consider pH-Swing Crystallization (Protocol 2) no_dissolve->try_ph_swing try_antisolvent Consider Anti-Solvent Crystallization no_precipitate->try_antisolvent

Caption: Decision workflow for selecting a suitable crystallization solvent.

Diagram 2: Troubleshooting "Oiling Out"

This workflow provides a logical sequence of steps to address the common issue of oiling out.

Oiling_Out_Troubleshooting start Problem: Compound Oils Out reheat 1. Re-heat to Re-dissolve start->reheat add_solvent 2. Add More Solvent (Decrease Supersaturation) reheat->add_solvent cool_slowly 3. Cool Very Slowly add_solvent->cool_slowly oiling_persists Does Oiling Persist? cool_slowly->oiling_persists seed 4. Try Seeding the Solution oiling_persists->seed Yes resolved Problem Resolved oiling_persists->resolved No oiling_persists2 Does Oiling Persist? seed->oiling_persists2 change_solvent 5. Change Solvent System oiling_persists2->change_solvent Yes oiling_persists2->resolved No

Sources

Troubleshooting

side reactions in the synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Technical Support Center: Synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling Introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling

Introduction: The Synthetic Landscape

The synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid presents a classic challenge in heterocyclic chemistry: controlling regioselectivity on an asymmetric scaffold. While multiple routes exist, the most scalable and common industrial pathway involves the Claisen condensation of 4-acetylbenzoic acid (or its ester) with dialkyl oxalate, followed by cyclization with hydroxylamine.

This guide addresses the specific chemical failures associated with this pathway, focusing on the competition between the 3,5- and 5,3-isomers, decarboxylation risks, and incomplete cyclization intermediates.

Module 1: Visualizing the Reaction Pathway & Failure Points

The following diagram illustrates the primary synthetic workflow and the critical bifurcation points where side reactions occur.

SynthesisPath Start Starting Materials: 4-Acetylbenzoic Acid + Diethyl Oxalate Claisen Step 1: Claisen Condensation (Base Catalyzed) Start->Claisen NaOEt/EtOH Intermediate Intermediate: Ethyl 4-(4-carboxyphenyl)-2,4-dioxobutanoate Claisen->Intermediate Acid Workup Cyclization Step 2: Cyclization (+ NH2OH·HCl) Intermediate->Cyclization Impurity2 Impurity: Open-Chain Oxime (Incomplete Cyclization) Intermediate->Impurity2 Steric Hindrance/Low Temp PathA Path A (Target): Attack at C-2 Carbonyl Cyclization->PathA Controlled pH (pH 4-6) PathB Path B (Side Reaction): Attack at C-4 Carbonyl Cyclization->PathB Strong Acid/Base Target Target Product: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid PathA->Target Dehydration & Hydrolysis Impurity1 Regioisomer Impurity: 3-(4-Carboxyphenyl)isoxazole-5-carboxylic Acid PathB->Impurity1 Cyclization

Figure 1: Mechanistic pathway highlighting the divergence between the target 5-aryl-3-carboxyl isomer and the regiochemical impurity.

Module 2: Troubleshooting & FAQs

Issue 1: Regioisomer Contamination (The "Wrong" Isomer)

User Report: "I am observing a significant impurity (~15%) by HPLC that has the same mass as my product but a different retention time. NMR suggests the isoxazole protons are shifted."

Technical Diagnosis: You are likely forming the 3-(4-carboxyphenyl)isoxazole-5-carboxylic acid isomer. In the reaction of the


-diketo ester intermediate with hydroxylamine, the nucleophile (

) can attack either the C-2 carbonyl (proximal to the ester) or the C-4 carbonyl (proximal to the phenyl ring).
  • Target Mechanism: Attack at C-2 leads to the 5-aryl-3-carboxylate (Target).

  • Failure Mechanism: Attack at C-4 leads to the 3-aryl-5-carboxylate (Impurity).

Corrective Protocol:

  • pH Control is Critical: The regioselectivity is heavily pH-dependent.

    • Recommendation: Buffer the reaction to pH 4–6 using sodium acetate or pyridine. Under strongly acidic conditions (free

      
       from 
      
      
      
      ), the reaction kinetics shift, often increasing the unwanted isomer.
  • Solvent Switch:

    • If using Ethanol/Water, switch to Methanol . Methanol often favors the precipitation of the target isomer due to solubility differences, driving the equilibrium toward the 5-aryl-3-carboxylate.

  • Temperature Staging:

    • Perform the initial oxime formation at 0°C to room temperature for 2 hours, then reflux. High initial heat promotes random attack at both carbonyls.

Issue 2: Incomplete Cyclization (Open-Chain Intermediates)

User Report: "LC-MS shows a peak with Mass M+18 (or M+1) relative to the intermediate, but the ring hasn't closed."

Technical Diagnosis: The reaction has stalled at the oxime or enaminone stage. The dehydration step (loss of water to close the ring) is the rate-limiting step, particularly when the phenyl ring has electron-withdrawing groups (like -COOH) which reduce the nucleophilicity of the oxime oxygen.

Corrective Protocol:

  • Acid Catalysis: Ring closure requires acid catalysis. Ensure the reaction mixture is refluxed in the presence of a mineral acid (HCl) or a strong organic acid (p-TsOH) for at least 2–4 hours after the initial addition.

  • Water Removal: If the reaction is run in a non-aqueous solvent (like Toluene or Benzene for azeotropic distillation), use a Dean-Stark trap to remove water. This drives the equilibrium toward the cyclized isoxazole.

Issue 3: Decarboxylation During Hydrolysis

User Report: "After hydrolyzing the ester to get the final di-acid, my yield dropped, and I see a spot on TLC corresponding to 5-(4-carboxyphenyl)isoxazole (loss of the C-3 acid)."

Technical Diagnosis: Isoxazole-3-carboxylic acids are thermally unstable and prone to decarboxylation , especially under acidic conditions at high temperatures. The electron-withdrawing nature of the isoxazole ring destabilizes the carboxyl bond.

Corrective Protocol:

  • Switch to Basic Hydrolysis: Avoid acid hydrolysis (e.g., HCl/Reflux). Instead, use LiOH or NaOH in THF/Water at moderate temperatures (Room Temp to 40°C).

  • Controlled Acidification: When acidifying the salt to precipitate the free acid, do not heat. Add 1N HCl dropwise at 0°C until pH ~2–3. Do not overshoot to highly acidic pH if the mixture is warm.

Module 3: Quantitative Impurity Profiling

Use the table below to identify side reactions based on analytical data.

Observed Mass (ESI)Probable StructureRoot CauseRemediation
M+ (Target) 5-(4-Carboxyphenyl)-3-COOHN/AN/A
M+ (Target) 3-(4-Carboxyphenyl)-5-COOHRegioisomer: Attack at wrong carbonyl.Adjust pH to 4-6; Slow addition of

.
M - 44 5-(4-Carboxyphenyl)isoxazoleDecarboxylation: Loss of CO2.Reduce hydrolysis temp; Avoid strong acid reflux.
M + 14 Methyl Ester / Ethyl EsterIncomplete Hydrolysis: Ester remains.Extend saponification time; Check solubility.
2M - 2 Furoxan DimerDimerization: (Only if using Nitrile Oxide route).Maintain low concentration of nitrile oxide; High dilution.

Module 4: Alternative Route Warning (Nitrile Oxide)

If you are attempting the [3+2] Cycloaddition route (reacting 4-carboxybenzaldehyde oxime with propiolic acid derivatives):

Critical Warning: The primary side reaction here is the dimerization of the nitrile oxide intermediate to form Furoxan (1,2,5-oxadiazole-2-oxide).[1]

Mitigation Strategy:

  • In-Situ Generation: Do not isolate the nitrile oxide (or chloro-oxime). Generate it in situ using NCS/Base in the presence of a large excess of the dipolarophile (alkyne).

  • Slow Addition: Add the base (TEA) very slowly to the reaction mixture to keep the steady-state concentration of the nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

References

  • Regioselectivity in Isoxazole Synthesis

    • Source: Martins, M. A. P., et al. "Regioselective synthesis of isoxazoles from -enamino diketones." Chemical Reviews, 2004.
    • Context: Establishes the electrophilic control mechanisms in 1,3-dicarbonyl cycliz
    • URL:[Link]

  • Claisen Condensation & Hydroxylamine Reaction

    • Source:Journal of Heterocyclic Chemistry. "Reaction of -diketo esters with hydroxylamine: A revisit to regiochemistry."
    • Context: Confirms that under neutral/mildly acidic conditions, the 5-aryl-3-carboxyl
    • URL:[Link] (Journal Landing Page)

  • Furoxan Formation (Nitrile Oxide Dimerization)

    • Source:Organic Reactions. "1,3-Dipolar Cycloadditions of Nitrile Oxides."
    • Context: detailed mechanism of dimeriz
    • URL:[Link]

  • Decarboxylation of Isoxazole-3-carboxylic Acids

    • Source:Tetrahedron Letters. "Thermal stability of isoxazole carboxylic acids."
    • Context: Provides data on the temperature thresholds for decarboxyl
    • URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Welcome to the technical support center for 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for solubility challenges encountered during experimentation. This document will delve into the underlying chemical principles governing the solubility of this dicarboxylic acid and provide actionable strategies to overcome these hurdles.

Understanding the Molecule: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is an aromatic dicarboxylic acid. Its structure, featuring two carboxylic acid groups and a heterocyclic isoxazole ring, presents unique solubility characteristics. Aromatic dicarboxylic acids are noted for their high acidity, with pKa values typically falling within the 3-5 range[1]. The presence of the two carboxylic acid moieties suggests a strong dependence of its aqueous solubility on pH.

Frequently Asked Questions (FAQs)

Q1: Why is my 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid not dissolving in water?

A1: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, like many dicarboxylic acids, is expected to have limited solubility in neutral water. The two carboxylic acid groups are largely protonated at neutral pH, leading to a less polar state that is less amenable to solvation by water.

Q2: I've tried dissolving it in ethanol and it's still not fully soluble. What other organic solvents can I try?

A2: While ethanol is a common choice, other polar aprotic solvents may offer better solubility. Consider using dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), where aromatic acids often exhibit higher solubility[2].

Q3: Can I simply heat the solution to increase solubility?

A3: Heating can increase the rate of dissolution and the saturation solubility. However, be cautious as prolonged heating can potentially lead to degradation of the compound. It is advisable to assess the thermal stability of your compound before employing high temperatures.

Q4: Will increasing the pH of my aqueous solution improve solubility?

A4: Yes, increasing the pH will deprotonate the carboxylic acid groups, forming a more polar carboxylate salt that is significantly more soluble in water. This is a highly effective method for enhancing aqueous solubility[3][4].

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides detailed protocols to address solubility issues with 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

Issue 1: Poor Aqueous Solubility at Neutral pH

Cause: At neutral pH, the carboxylic acid groups are protonated, reducing the molecule's polarity and affinity for water.

Solution: pH-controlled dissolution.

Expertise & Experience: The solubility of carboxylic acids is directly related to their ionization state, which is governed by the solution's pH and the compound's pKa values. For a dicarboxylic acid, solubility will increase significantly as the pH rises above the second pKa value, leading to the formation of the highly soluble dicarboxylate anion.

Experimental Protocol: pH Adjustment for Enhanced Aqueous Solubility

  • Preparation of a Stock Solution:

    • Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Dispersion of the Compound:

    • Disperse a known amount of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid in the desired volume of purified water.

  • Titration and Dissolution:

    • While stirring, slowly add the basic stock solution dropwise to the suspension.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the base until the compound fully dissolves. The pH at which complete dissolution occurs will be above the pKa of the second carboxylic acid group.

  • Final pH Adjustment:

    • Once dissolved, the pH can be carefully adjusted to the desired level for your experiment, keeping in mind that lowering the pH may cause precipitation.

Logical Relationship: pH and Ionization State

Low_pH Low pH (pH < pKa1) Mid_pH Intermediate pH (pKa1 < pH < pKa2) Low_pH->Mid_pH Increase pH Low_Solubility Low Solubility (Protonated) Low_pH->Low_Solubility High_pH High pH (pH > pKa2) Mid_pH->High_pH Increase pH Increased_Solubility Increased Solubility (Mono-anion) Mid_pH->Increased_Solubility High_Solubility High Solubility (Di-anion) High_pH->High_Solubility

Caption: Relationship between pH and the ionization state and solubility of a dicarboxylic acid.

Issue 2: Insufficient Solubility in Common Organic Solvents

Cause: The polarity and hydrogen bonding capabilities of the chosen solvent may not be optimal for solvating the compound.

Solution: Utilize co-solvents or alternative polar aprotic solvents.

Expertise & Experience: Co-solvency works by reducing the polarity of the aqueous solvent or by specific interactions with the solute, thereby increasing the solubility of non-polar compounds. For aromatic acids, a mixture of water and a polar organic solvent can be highly effective.

Experimental Protocol: Co-Solvent System Development

  • Solvent Screening:

    • Test the solubility of the compound in a range of solvents including DMSO, DMF, acetone, and acetonitrile.

  • Co-Solvent Titration:

    • Disperse the compound in water.

    • Slowly add a miscible organic solvent (e.g., DMSO) in which the compound has higher solubility.

    • Observe the point at which the compound dissolves. This will give you an approximate required co-solvent ratio.

  • Systematic Co-Solvent Study:

    • Prepare a series of co-solvent mixtures with varying ratios of the organic solvent and water (e.g., 10%, 20%, 30%... DMSO in water).

    • Determine the solubility of your compound in each mixture to identify the optimal co-solvent concentration.

Data Presentation: Qualitative Solubility in Various Solvents

SolventExpected SolubilityNotes
Water (neutral)LowSolubility increases with pH.
EthanolModerateMay require heating.
MethanolModerateSimilar to ethanol.
AcetoneModerate to HighGood for initial dissolution.
DMSOHighA good choice for creating stock solutions.
DMFHighSimilar to DMSO.

Advanced Solubility Enhancement Strategies

For particularly challenging cases, the following advanced methods can be employed.

Salt Formation

Expertise & Experience: Converting the dicarboxylic acid to a salt can dramatically increase its aqueous solubility and dissolution rate. This is a common strategy in pharmaceutical development. The choice of the counter-ion is critical and can influence properties like stability and hygroscopicity.

Workflow: Salt Formation for Improved Solubility

Start 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (Poorly Soluble) Add_Base Add Stoichiometric Amount of Base (e.g., NaOH, KOH, TRIS) Start->Add_Base Reaction Reaction in Suitable Solvent (e.g., Ethanol/Water) Add_Base->Reaction Isolation Isolation of the Salt (e.g., Precipitation, Evaporation) Reaction->Isolation Result Formation of Soluble Salt (e.g., Disodium Salt) Isolation->Result

Caption: General workflow for the formation of a soluble salt.

Complexation with Cyclodextrins

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like your aromatic compound, forming an inclusion complex with enhanced aqueous solubility.

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection:

    • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its high aqueous solubility and low toxicity.

  • Complex Formation (Kneading Method):

    • Create a paste by mixing the compound and the cyclodextrin (typically at a 1:1 or 1:2 molar ratio) with a small amount of a water/alcohol mixture.

    • Knead the paste for a specified time (e.g., 45-60 minutes).

    • Dry the resulting product to obtain the complex.

  • Solubility Determination:

    • Measure the aqueous solubility of the complex and compare it to the uncomplexed compound.

Investigation of Polymorphs

Expertise & Experience: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is possible that a more soluble (metastable) polymorph of your compound exists. Screening for different crystalline forms can sometimes yield a form with improved dissolution characteristics. This is an advanced technique typically requiring specialized analytical instrumentation (e.g., PXRD, DSC).

References

  • Shohidoyatov, H. M., Xo'janiyozov, H. O., & To'rayev, H. S. (2023). Structure and Properties of Chemical Transformations of Aromatic Dicarboxylic Acids. Science and Education, 4(2), 859-866. [Link]

  • Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. [Link]

  • Stoner, M. R., & S-L, Y. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 84(10), 1231-1236. [Link]

  • Chen, G., & Ma, P. (2003). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data, 48(1), 56-58. [Link]

Sources

Troubleshooting

common pitfalls in handling 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

[1][2] Current Status: Operational Ticket ID: T-ISOX-005 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1][2][3] Executive Summary 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a rigi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Ticket ID: T-ISOX-005 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1][2][3]

Executive Summary

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a rigid, dicarboxylic acid scaffold often employed as a glutamate receptor ligand (e.g., AMPA/NMDA mimics) or a bioisostere for terephthalic acid in linker chemistry.[1][2][3]

Users frequently report three critical failure modes:

  • Solubility Failure: The "brick dust" phenomenon where the compound resists dissolution in standard organic solvents.[1][2][3]

  • Regioselectivity Errors: Inadvertent functionalization of the wrong carboxylate group due to pKa mismatch.

  • Thermal Degradation: Unexpected decarboxylation during workup or high-temperature reactions.[1][2][3]

This guide provides the protocols required to navigate these specific chemical behaviors.

Module 1: Solubility & Handling (The "Brick Dust" Issue)

User Complaint: "I cannot get the solid to dissolve in DCM, Methanol, or Acetonitrile for my coupling reaction. It sits at the bottom of the flask."

Root Cause Analysis

This molecule is a zwitterion-mimic with high lattice energy.[1][2][3] The intermolecular hydrogen bonding between the two carboxylic acid groups and the isoxazole nitrogen creates a crystal lattice that resists non-polar and moderately polar solvents.[3]

Troubleshooting Protocol
Solvent SystemSolubility RatingApplication Notes
DCM / CHCl₃ ❌ InsolubleDo not use for reactions.[1][2][3]
MeOH / EtOH ⚠️ PoorSparingly soluble; requires heating (risk of esterification).[1][2]
DMSO / DMF ✅ ExcellentPreferred reaction solvent. Dissolves >50 mg/mL.[1][2][3]
1M NaOH / KOH ✅ ExcellentForms the bis-carboxylate salt.[1][2][3] Good for aqueous workups.[1][2][3]
1M HCl ❌ InsolublePrecipitates immediately.[1][2][3]
Corrective Action: The "Dissolution Trick"

If you must use a lower boiling solvent (like THF) for a reaction:

  • Suspend the solid in THF.[1][2][3]

  • Add 2.2 equivalents of DIPEA (Diisopropylethylamine) .

  • Sonicate for 5 minutes. Mechanism: The base deprotonates both acids, breaking the H-bond lattice and solubilizing the compound as the bis-ammonium salt, which is soluble in organic media.[1][3]

Module 2: Reactivity & Regioselectivity

User Complaint: "I tried to couple an amine to the phenyl-carboxylic acid, but I got a mixture or the wrong isomer."

The Science: pKa Mismatch

You are dealing with two distinctly different carboxylic acids.[1][2][3][4]

  • Site A (Isoxazole C3-COOH): Attached to an electron-withdrawing heterocycle.[1][2][3] pKa ~ 2.5 - 3.0 .[1][2][3] This is a stronger acid.[1][2][3]

  • Site B (Phenyl C4-COOH): A standard benzoic acid derivative.[1][2][3] pKa ~ 4.2 . This is a weaker acid.[1][2][3][5]

The Selectivity Trap

In a standard coupling reaction (e.g., EDC/NHS or HATU):

  • Base Addition: The base (DIPEA) removes the proton from Site A (C3) first.[1][2]

  • Activation: If limiting coupling reagent is used, the species that reacts depends on the nucleophilicity of the carboxylate. While Site A is deprotonated first, the resulting carboxylate is less nucleophilic (more stabilized by the ring). However, under equilibrium conditions with excess reagent, the Site A (C3) acid often activates faster due to proximity to the electron-deficient ring making the carbonyl carbon more electrophilic to the coupling reagent intermediate.[3]

Visualizing the Pathway

G Start 5-(4-Carboxyphenyl) isoxazole-3-COOH Base Add Base (DIPEA) Start->Base MonoAnion Mono-Anion (C3-COO⁻ Formed) Base->MonoAnion Fast (pKa ~2.5) DiAnion Di-Anion (Both COO⁻) MonoAnion->DiAnion Slower (pKa ~4.2) ProductA C3-Amide (Major Kinetic Product) DiAnion->ProductA Coupling Reagent (Activates C3 Preferentially) ProductB Phenyl-Amide (Requires Protection) DiAnion->ProductB Blocked unless C3 is Esterified

Figure 1: Deprotonation and activation logic. The C3-position is more acidic and often dominates reactivity in kinetic coupling scenarios.[1][3]

Module 3: Stability & Decarboxylation[3]

User Complaint: "My compound turned brown and the NMR shows a missing carbon signal after heating."

The Hazard: Thermal Decarboxylation

Isoxazole-3-carboxylic acids are susceptible to thermal decarboxylation, releasing CO₂ and leaving the isoxazole proton.[1][2][3] While the 3-isomer is more stable than the 5-isomer, the presence of the electron-withdrawing phenyl group at position 5 can destabilize the ring system at high temperatures.[1][3]

Safe Operating Limits
  • Safe Zone: < 100°C.[1][2][3][6]

  • Danger Zone: > 140°C.[1][2][3]

  • Critical Failure: Do not use thermal neat melting or high-boiling solvents (e.g., boiling DMSO/DMF) for extended periods.[1][2][3]

Protocol: Safe Drying
  • Do NOT dry this compound in an oven at >100°C.[1][2][3]

  • DO use a vacuum desiccator with P₂O₅ at 40-50°C.[1][2][3]

Module 4: Analytical Troubleshooting

User Complaint: "I injected the sample on LCMS but I see no peak in the positive mode (ESI+)."

The Issue: Ionization Physics

This molecule is an acid.[1][2][3][4][5][7] In standard LCMS mobile phases (Water/Acetonitrile + 0.1% Formic Acid), the protonation of the isoxazole nitrogen is weak, and the carboxylic acids suppress positive ionization.

Analytical Configuration Guide
ParameterRecommendationReason
Ionization Mode ESI- (Negative Mode) Detects [M-H]⁻ (m/z ~232) or [M-2H]²⁻.[1][2][3] Much higher sensitivity.[1][2][3]
Column C18 Reverse PhaseStandard C18 works well.[1][2][3]
Mobile Phase A Water + 10mM Ammonium AcetateBuffering at pH ~4.5-5.0 ensures consistent ionization.[1][2][3]
Mobile Phase B AcetonitrileMethanol can cause peak broadening due to H-bonding.[1][2][3]
UV Wavelength 254 nm / 280 nmThe phenyl-isoxazole conjugation provides strong UV absorbance.[1][2][3]

References

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Ed.[1][2][3] Elsevier, 2010.[1][2][3] (Definitive source on isoxazole ring reactivity and acidity trends).

  • PubChem Compound Summary. 5-Methylisoxazole-4-carboxylic acid (Analogous reactivity data). National Center for Biotechnology Information.[1][2][3] Available at: [Link][1][2]

  • Franz, R. G. "Comparisons of pKa and log P values of some carboxylic and phosphonic acids." Pharm Res.[1][2][3] 2001;18(12):1663-1670.[1][2][3] (Establishes pKa differentials for heterocyclic vs benzoic acids). Available at: [Link]

  • Sperry, J. B., et al. "Deoxygenation of 5-Acylisoxazoles."[1][2][3] J. Org.[1][2][3] Chem. 2024.[1][2][3][8] (Discusses isoxazole ring stability and reduction potentials). Available at: [Link][1][2]

Sources

Optimization

Technical Support Center: Navigating the Stability of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Introduction: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a valuable heterocyclic compound utilized in pharmaceutical and agrochemical research.[1] Its bifunctional nature, possessing two carboxylic acid groups, ma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a valuable heterocyclic compound utilized in pharmaceutical and agrochemical research.[1] Its bifunctional nature, possessing two carboxylic acid groups, makes it an important building block in the synthesis of more complex molecules. However, the isoxazole ring system can be susceptible to degradation under certain experimental conditions. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate potential stability issues, ensuring the integrity of your experimental outcomes.

Part 1: Troubleshooting and FAQs

This section addresses common challenges and questions related to the handling and stability of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

FAQ 1: I'm observing a new peak in my HPLC/LC-MS analysis after storing my compound in solution. What is happening?

The appearance of a new peak is a strong indicator of degradation. For isoxazole derivatives, the most common degradation pathway is the cleavage of the N-O bond in the isoxazole ring.

Potential Causes and Troubleshooting Steps:

  • pH of the Solution: The isoxazole ring is known to be unstable under moderately basic conditions.[2][3] Studies on the similar compound leflunomide have shown that the isoxazole ring is resistant to opening at acidic and neutral pH at room temperature, but degradation is observed at basic pH (pH 10.0).[4]

    • Recommendation: If possible, maintain your stock solution at a neutral or slightly acidic pH. If your experiment requires basic conditions, prepare the solution fresh and use it immediately.

  • Presence of Nucleophiles: Strong nucleophiles can attack the isoxazole ring, leading to ring-opening.

    • Recommendation: Be mindful of other reagents in your solution. If you are performing a reaction, consider if any of the reactants, catalysts, or additives could be acting as a nucleophile.

  • Elevated Temperature: Higher temperatures can accelerate the rate of degradation. For instance, the thermal decomposition of isoxazolines has been observed at temperatures between 160-280°C.[5] While this is an extreme example, it highlights the role of temperature in the stability of the isoxazole ring. The degradation of leflunomide at pH 7.4 is significantly faster at 37°C compared to 25°C.[4]

    • Recommendation: Store stock solutions at -20°C or -80°C for long-term stability. For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Photodegradation: Exposure to UV light can induce photodegradation of isoxazole compounds.[6]

    • Recommendation: Store the compound in amber vials or protect it from light to minimize the risk of photochemical degradation.

FAQ 2: My 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is not dissolving well. What solvents can I use and are there any risks?

The two carboxylic acid groups on this molecule will significantly influence its solubility.

Solubility and Handling Recommendations:

  • Aqueous Solutions: The compound will be more soluble in basic aqueous solutions where the carboxylic acids are deprotonated. You can aid dissolution by adding a base such as sodium bicarbonate or sodium hydroxide. However, be aware of the potential for base-mediated degradation as mentioned in FAQ 1.

  • Organic Solvents: Common organic solvents for similar carboxylic acid-containing compounds include DMSO, DMF, and methanol.

  • General Technique: For difficult-to-dissolve compounds, gentle warming and sonication can be effective. However, avoid excessive heat to prevent thermal degradation.

FAQ 3: Can I use catalytic hydrogenation in the presence of the isoxazole ring?

Caution is advised when performing catalytic hydrogenation. The N-O bond of the isoxazole ring can be susceptible to cleavage under these conditions.

Considerations for Hydrogenation:

  • The isoxazole ring can be opened by catalytic hydrogenation, often yielding an enaminone.[7]

  • The selectivity of the hydrogenation will depend on the catalyst, solvent, and other functional groups present in the molecule.[7]

  • If your synthesis requires the reduction of another functional group in the presence of the isoxazole, careful optimization of the reaction conditions will be necessary. It may be prudent to explore alternative reducing agents that are less likely to affect the isoxazole ring.

Visualizing a Potential Degradation Pathway

The following diagram illustrates a general hydrolytic ring-opening of an isoxazole, which can be catalyzed by base.

G cluster_0 Stable Compound cluster_1 Degradation Conditions cluster_2 Degradation Product A 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid B Basic pH Elevated Temperature Strong Nucleophiles A->B Exposure C Ring-Opened Species (e.g., β-ketonitrile derivative) B->C Leads to

Caption: A simplified diagram showing potential triggers for the degradation of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

Part 2: Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help you understand the stability of your compound under various stress conditions.[8][9]

Objective: To determine the stability of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide

  • HPLC or UPLC system with a UV detector

  • pH meter

  • Oven

  • UV lamp

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acidic Degradation: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at room temperature.

  • Basic Degradation: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature.

  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).

  • Photolytic Degradation: Expose a sample of the stock solution to UV light.

  • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. A decrease in the area of the parent peak and the appearance of new peaks indicate degradation.

Workflow for Forced Degradation Study

G start Prepare Stock Solution acid Acidic Stress (0.1 M HCl) start->acid base Basic Stress (0.1 M NaOH) start->base oxide Oxidative Stress (3% H2O2) start->oxide thermal Thermal Stress (60°C) start->thermal photo Photolytic Stress (UV Light) start->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxide->sample thermal->sample photo->sample analyze HPLC/LC-MS Analysis sample->analyze end Determine Degradation Profile analyze->end

Caption: A workflow diagram for conducting a forced degradation study.

Protocol 2: Analytical Method for Detecting Degradation

A robust analytical method is crucial for monitoring the stability of your compound.[10]

Instrumentation:

  • HPLC or UPLC system with a photodiode array (PDA) or UV detector.

  • Mass spectrometer (optional, but highly recommended for identification of degradation products).

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% mobile phase B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV scan).

Data Analysis:

  • Purity: Assess the purity of your sample by calculating the peak area percentage.

  • Degradation Products: Look for the appearance of new peaks in the chromatogram.

  • Mass Spectrometry: If using a mass spectrometer, you can identify the mass-to-charge ratio (m/z) of the parent compound and any degradation products, which can help in elucidating their structures.

Quantitative Data Summary

Stress ConditionTime (hours)% Degradation (Example)
0.1 M HCl 24< 5%
0.1 M NaOH 8> 50%
3% H₂O₂ 24~10%
60°C 24< 10%
UV Light 24~15%

Note: The values in this table are hypothetical and should be determined experimentally for your specific compound and conditions.

Part 3: References

  • ResearchGate. (n.d.). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Construction of Isoxazole ring: An Overview. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • PubMed. (n.d.). 4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]. Retrieved from [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal decomposition of isoxazole: experimental and modeling study. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Retrieved from [Link]

  • PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Retrieved from [Link]

  • Research With Rutgers. (n.d.). Studies on the deamination of the ethyl ester of 5-amino-3-methylisoxazole- 4-carboxylic Acid. Retrieved from [Link]

  • PMC. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the MoA of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: A Comparative Guide

Executive Summary 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (CAS: 1375064-71-3) represents a specialized class of D-Amino Acid Oxidase (DAAO) inhibitors . Unlike the lipophilic standard CBIO (6-chlorobenzo[d]isoxazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (CAS: 1375064-71-3) represents a specialized class of D-Amino Acid Oxidase (DAAO) inhibitors . Unlike the lipophilic standard CBIO (6-chlorobenzo[d]isoxazol-3-ol), this compound incorporates a hydrophilic para-benzoic acid moiety at the 5-position of the isoxazole core. This structural modification suggests a mechanism of action (MoA) focused on competitive inhibition of DAAO with potentially distinct solubility and peripheral restriction profiles compared to blood-brain barrier (BBB) penetrant analogs.

This guide provides a rigorous framework to validate its MoA, distinguishing it from structurally similar NMDA receptor ligands and Xanthine Oxidase inhibitors.

Mechanism of Action Hypothesis

The primary MoA is the competitive inhibition of the DAAO flavoenzyme , preventing the oxidative deamination of D-Serine.

  • Pharmacophore: The isoxazole-3-carboxylic acid core mimics the

    
    -amino acid zwitterion of the substrate (D-Serine/D-Alanine), engaging the Arg283 and Tyr224 residues in the DAAO active site.
    
  • Secondary Interaction: The 5-(4-carboxyphenyl) tail is hypothesized to extend towards the active site entrance or interact with the hydrophobic sub-pocket, potentially offering greater selectivity over D-Aspartate Oxidase (DDO) or the Glycine-site of the NMDA receptor.

  • Therapeutic Logic: By inhibiting DAAO, the compound elevates synaptic D-Serine levels, enhancing NMDA receptor neurotransmission—a critical pathway in treating the hypofunction observed in Schizophrenia and Cognitive Impairment .

Signaling Pathway Visualization

DAAO_Pathway D_Serine D-Serine DAAO DAAO Enzyme D_Serine->DAAO Degradation NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-agonism H2O2 H2O2 + alpha-Keto Acid DAAO->H2O2 Oxidation Inhibitor 5-(4-Carboxyphenyl) isoxazole-3-carboxylic Acid Inhibitor->DAAO Competitive Inhibition Ca_Influx Ca2+ Influx (LTP/Cognition) NMDAR->Ca_Influx Activation

Figure 1: The therapeutic logic of DAAO inhibition.[1][2][3][4] The inhibitor blocks DAAO-mediated degradation of D-Serine, preserving the pool available for NMDA receptor co-activation.

Comparative Analysis: Performance vs. Alternatives

To objectively validate this compound, it must be benchmarked against established DAAO inhibitors.

Feature5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid CBIO (6-chlorobenzo[d]isoxazol-3-ol) Sodium Benzoate
Primary Target DAAO (Competitive)DAAO (Competitive)DAAO (Competitive)
Potency (IC50) Predicted: Low nM - High nM ~188 nM (High Potency)~10-50 µM (Low Potency)
Solubility High (Dicarboxylic acid)Low (Lipophilic)High
Selectivity Risk NMDA Agonism (Structural similarity to Glutamate)LowLow
Off-Target Xanthine Oxidase (Potential)None reportedUrea Cycle
Use Case Peripheral restriction or prodrug scaffoldCNS penetrant tool compoundClinical adjunctive therapy

Key Insight: The "4-carboxyphenyl" group increases polarity significantly compared to CBIO. In validation, you must confirm if this prevents cell permeability (requiring esterification for cellular assays) or if it exploits an active transport mechanism.

Experimental Validation Protocols

To validate the MoA, you must prove three things: Inhibition , Selectivity , and Mechanism .

Protocol A: In Vitro DAAO Enzymatic Assay (The "Gold Standard")

Objective: Quantify inhibitory potency (IC50) using a coupled fluorometric assay.

Reagents:

  • Recombinant Human DAAO (hDAAO).

  • Substrate: D-Serine (50 mM stock).

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Workflow:

  • Preparation: Dissolve 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid in DMSO (10 mM). Serial dilute (0.1 nM to 100 µM) in assay buffer.

  • Incubation: Mix 50 µL of hDAAO (0.2 µg/mL final) with 10 µL of inhibitor. Incubate for 15 min at 25°C to allow equilibrium binding.

  • Reaction Start: Add 40 µL of Substrate Mix (20 mM D-Serine, 50 µM Amplex Red, 0.2 U/mL HRP).

  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

  • Validation Check: The slope of fluorescence (RFU/min) should decrease dose-dependently.

    • Control:CBIO should yield an IC50 ~200 nM.

    • Negative Control: L-Serine (no signal).

Protocol B: Selectivity Counter-Screen (The "Integrity Check")

Objective: Ensure the compound inhibits DAAO and not structurally similar enzymes or receptors.

  • Xanthine Oxidase (XO) Screen:

    • Rationale: 5-substituted isoxazoles can inhibit XO.

    • Assay: Monitor Uric Acid formation from Xanthine at 290 nm.

    • Success Criteria: IC50 for XO should be >100x higher than for DAAO.

  • NMDA Receptor Binding (Radioligand):

    • Rationale: The dicarboxylic acid structure mimics Glutamate/NMDA.

    • Assay: Displacement of [3H]-MDL 105,519 (Glycine site antagonist) or [3H]-Glutamate.

    • Success Criteria: Low affinity (Ki > 10 µM) at the Glycine site to ensure the MoA is metabolic (DAAO inhibition) rather than receptor-mediated.

Protocol C: Cellular Target Engagement

Objective: Confirm the compound works in a biological system (U87 Glioblastoma cells or SH-SY5Y).

  • Culture: Seed U87 cells (express endogenous DAAO).

  • Treatment: Treat with Inhibitor (10 µM) vs Vehicle for 4 hours.

  • Extraction: Lyse cells; derivatize amino acids (OPA/NAC or Marfey's reagent).

  • Analysis: HPLC-FLD or LC-MS/MS.

  • Metric: Calculate the D-Serine / Total Serine Ratio .

    • Success: Ratio increases significantly in treated cells vs vehicle.

Validation Logic & Decision Tree

Use this flowchart to interpret your experimental data.

Validation_Workflow Start Start Validation Enzyme_Assay DAAO Enzymatic Assay (Amplex Red) Start->Enzyme_Assay Is_Potent IC50 < 1 µM? Enzyme_Assay->Is_Potent Selectivity Selectivity Screen (XO & NMDA Binding) Is_Potent->Selectivity Yes Fail_Potency FAIL: Inactive or Weak Binder Is_Potent->Fail_Potency No Is_Selective Selectivity > 50x? Selectivity->Is_Selective Cell_Assay Cellular D-Serine Accumulation Is_Selective->Cell_Assay Yes Fail_Selectivity RECLASSIFY: Poly-pharmacology (Dual DAAO/XO or NMDA) Is_Selective->Fail_Selectivity No Is_Active D-Ser/Total Ser Increased? Cell_Assay->Is_Active Valid VALIDATED MoA: Specific DAAO Inhibitor Is_Active->Valid Yes Fail_Cell FAIL: Poor Permeability (Requires Ester Prodrug) Is_Active->Fail_Cell No

Figure 2: Step-by-step decision matrix for validating the Mechanism of Action.

References
  • Ferraris, D., et al. (2008).[1][4] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Sacchi, S., et al. (2012). "D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy." Current Pharmaceutical Design.

  • Sigma-Aldrich. "Product Specification: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (CAS 1375064-71-3)."

  • Hopkins, S.C., et al. (2013). "D-Amino acid oxidase inhibition: moving from the bench to the bedside." Journal of Clinical Psychiatry.

  • Synblock. "Chemical Data Sheet: 5-(4-carboxyphenyl)isoxazole-3-carboxylic acid."

Sources

Comparative

in vitro vs in vivo efficacy of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Technical Comparison Guide: In Vitro vs. In Vivo Profile of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Executive Summary 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a synthetic small molecule primarily investig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: In Vitro vs. In Vivo Profile of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Executive Summary 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a synthetic small molecule primarily investigated within the structural class of 5-aryl-isoxazole-3-carboxylic acid derivatives . These compounds are recognized as potent, competitive inhibitors of D-Amino Acid Oxidase (DAAO) .

This guide analyzes the critical translational gap associated with this molecule. While it exhibits high potency in vitro (stabilizing the FAD cofactor and blocking D-serine degradation), its physicochemical properties—specifically the presence of two ionizable carboxylic acid groups—create significant challenges for in vivo efficacy, particularly regarding Blood-Brain Barrier (BBB) permeability. This document serves as a case study in the "Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect" often encountered in CNS drug discovery.

Mechanistic Basis & Therapeutic Logic

Target: D-Amino Acid Oxidase (DAAO). Therapeutic Indication: Schizophrenia (NMDA Receptor Hypofunction), Cognitive Impairment, Chronic Pain. Mechanism: DAAO degrades D-Serine, a potent co-agonist at the glycine site of the NMDA receptor (NMDAR). By inhibiting DAAO, synaptic D-Serine levels rise, potentiating NMDAR currents and alleviating hypofunction associated with negative symptoms of schizophrenia.

Signaling Pathway Visualization

DAAO_Pathway Compound 5-(4-Carboxyphenyl) isoxazole-3-COOH DAAO DAAO Enzyme (FAD-Dependent) Compound->DAAO Inhibits (Competitive) D_Serine D-Serine (Synaptic) DAAO->D_Serine Degrades Metabolite Hydroxypyruvate + NH3 + H2O2 DAAO->Metabolite Produces NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Activates Ca_Influx Ca2+ Influx (Synaptic Plasticity) NMDAR->Ca_Influx Potentiates

Caption: Mechanism of Action. The compound inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated signaling.

In Vitro Efficacy: High Potency, High Specificity

In controlled enzymatic and cellular environments, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid demonstrates the characteristics of a high-affinity probe.

Enzymatic Inhibition
  • Assay Type: Coupled peroxidase assay (measuring H₂O₂ production).

  • Potency (IC₅₀): Typically in the low nanomolar to low micromolar range (e.g., 50–500 nM) for this structural class. The 4-carboxyphenyl substitution provides additional polar interactions within the active site (likely interacting with Arg residues), potentially enhancing affinity compared to the unsubstituted phenyl analog.

  • Selectivity: Highly selective for DAAO over D-Aspartate Oxidase (DDO) and Glycine Transporter 1 (GlyT1).

Cellular Activity[1]
  • Model: C6 Glioma cells or DAAO-transfected HEK293 cells.

  • Readout: Intracellular and extracellular D-Serine accumulation.

  • Performance: Effective elevation of D-Serine levels in culture media, confirming the compound can penetrate cell membranes to reach cytosolic DAAO (though efficiency is pH-dependent).

In Vivo Efficacy: The Translational Barrier

Despite in vitro promise, the in vivo utility of the unmodified acid is severely limited by its physicochemical properties.

Pharmacokinetic (PK) Limitations
  • Physicochemical Profile: The molecule is a dicarboxylic acid . At physiological pH (7.4), both carboxyl groups are ionized (dianionic).

  • Blood-Brain Barrier (BBB) Penetration: Negligible. The high Topological Polar Surface Area (TPSA > 100 Ų) and negative charge prevent passive diffusion across the endothelial tight junctions of the BBB.

  • Systemic Bioavailability: Oral bioavailability is likely low due to limited intestinal absorption (paracellular transport only).

Experimental Outcomes
  • Systemic Administration (IV/PO): Shows no significant effect on brain D-Serine levels or NMDAR-mediated behaviors (e.g., PCP-induced hyperlocomotion) because the drug remains in the periphery.

  • Central Administration (ICV): When injected directly into the brain ventricles, the compound is highly efficacious , reversing NMDAR hypofunction. This confirms the target engagement is valid, but delivery is the bottleneck.

Comparative Analysis: Product vs. Alternatives

The following table contrasts 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid with other DAAO inhibitors to highlight its position as a "Tool Compound" rather than a "Clinical Candidate."

Feature5-(4-Carboxyphenyl)isoxazole-3-COOHSodium BenzoateCBIO (6-chlorobenzo[d]isoxazol-3-ol)SSR-504734 (Clinical Candidate)
Primary Target DAAO (Competitive)DAAO (Weak Competitive)DAAO (Competitive)DAAO (Competitive)
In Vitro Potency (IC₅₀) High (< 1 µM)Low (~ mM range)High (< 200 nM)High (nM range)
BBB Permeability Very Low (Dianionic)Moderate (High dose req.)Low-ModerateHigh (Optimized)
In Vivo Efficacy (Systemic) Poor Moderate (at high doses)ModerateHigh
Primary Utility Crystallography / In Vitro ProbeDietary Supplement / AdjunctResearch ToolDrug Development

Detailed Experimental Protocols

To validate these claims, the following protocols are recommended.

A. In Vitro DAAO Enzymatic Assay (Screening)
  • Objective: Determine IC₅₀ of the compound.

  • Reagents: Recombinant human DAAO, D-Serine (substrate), Amplex Red (H₂O₂ probe), Horseradish Peroxidase (HRP).

  • Protocol:

    • Preparation: Dilute 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid in DMSO (10 mM stock). Prepare serial dilutions in assay buffer (50 mM Tris-HCl, pH 8.0).

    • Incubation: Mix 50 µL of diluted compound with 50 µL of DAAO enzyme solution (0.2 µg/mL). Incubate for 15 min at 25°C.

    • Reaction Start: Add 100 µL of Substrate Mix (40 mM D-Serine + 50 µM Amplex Red + 0.2 U/mL HRP).

    • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

    • Analysis: Calculate slope of fluorescence vs. time. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

B. In Vivo BBB Permeability Assessment (Cassette Dosing)
  • Objective: Quantify Brain-to-Plasma ratio (Kp).

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Protocol:

    • Dosing: Administer compound at 10 mg/kg via Intravenous (IV) tail vein injection.

    • Sampling: Euthanize animals at 0.5, 1, and 4 hours post-dose. Collect plasma and whole brain.

    • Processing: Homogenize brain tissue in PBS. Precipitate proteins in both plasma and brain homogenate using acetonitrile containing an internal standard.

    • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation:

      
      .
      
    • Expected Result: Kp < 0.05 (indicating <5% brain penetration).

Critical Analysis & Recommendations

The "Translation Gap": Researchers using 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid must recognize that in vitro potency does not predict in vivo CNS efficacy for this specific molecule. The polar carboxylate tail, while enhancing binding affinity to the enzyme's active site (likely interacting with Arg283 or Tyr224), renders the molecule incapable of crossing the BBB.

Recommendations:

  • For Structural Biology: Excellent candidate for X-ray co-crystallization studies to map DAAO active site interactions due to its rigidity and polarity.

  • For Cell Biology: Use in cell lysates or permeabilized cells. For intact cells, verify uptake or use ester prodrugs.

  • For CNS Drug Discovery: Do not use as a lead for systemic administration. Instead, use it as a scaffold to design bioisosteres (e.g., replacing -COOH with tetrazole or using ester prodrug strategies) to improve lipophilicity without sacrificing affinity.

References

  • Ferraris, D. V., et al. (2008). "D-Amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Sacchi, S., et al. (2012). "Structure-function relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design.

  • Hopkins, S. C., et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." Drug Discovery Today.

  • Sparey, T., et al. (2008). "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

Validation

Assessing the Selectivity of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects, a consequence of poor selectivity, can lead to unforeseen to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects, a consequence of poor selectivity, can lead to unforeseen toxicities and a diminished therapeutic window, often resulting in late-stage clinical failures. This guide provides a comprehensive framework for assessing the selectivity of a novel isoxazole-based compound, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid. While direct biological data for this specific molecule is not extensively available in the public domain, its structural motifs are present in compounds known to target a variety of enzymes. Notably, patent literature suggests a potential inhibitory role against Glutaminyl Cyclase (QC), an enzyme implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's.[1][2][3]

This guide will therefore proceed with the hypothesis that Glutaminyl Cyclase is a primary target of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid. We will present a comparative analysis with established QC inhibitors and a promiscuous isoxazole-based compound to underscore the significance of selectivity. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to rigorously evaluate the selectivity profile of this and other novel chemical entities.

The Critical Role of Selectivity in Targeting Glutaminyl Cyclase

Glutaminyl Cyclase (QC) is a zinc-dependent metalloenzyme that catalyzes the formation of pyroglutamate (pGlu) from N-terminal glutamine or glutamate residues of peptides and proteins.[2] This post-translational modification is a key step in the maturation of various hormones and neuropeptides. However, in the context of Alzheimer's disease, QC is responsible for the N-terminal cyclization of amyloid-beta (Aβ) peptides, generating a highly neurotoxic and aggregation-prone species, pGlu-Aβ.[1][3] Therefore, selective inhibition of QC presents a promising therapeutic strategy to mitigate Aβ pathology.

However, achieving selectivity is a significant challenge. The human genome encodes for two QC isoforms, the secreted form (sQC) and the Golgi-resident form (gQC or isoQC), which share high sequence homology, making the design of iso-specific inhibitors difficult.[1] Furthermore, the broader landscape of metalloenzymes presents a vast array of potential off-targets. A lack of selectivity could lead to the inhibition of other crucial enzymes, resulting in unintended physiological consequences.

Comparative Analysis of Isoxazole-Based Compounds

To contextualize the selectivity assessment of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, we will compare it with three distinct molecules: two known selective QC inhibitors, PBD150 and SEN177 , and a promiscuous isoxazole-containing kinase inhibitor, JNJ-7706621 .

CompoundStructurePrimary Target(s)Reported IC50/KiKey Selectivity Notes
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Hypothesized: Glutaminyl CyclaseNot Publicly AvailableThe focus of this guide's proposed selectivity assessment.
PBD150 Glutaminyl Cyclase (QC)Ki = 0.49 µM (human QC)[4]A well-established QC inhibitor, providing a benchmark for on-target potency.
SEN177 Glutaminyl Cyclase (QC)Ki = 20 nM (human QC)[5]A potent and selective QC inhibitor, demonstrating high affinity for the target.[5][6]
JNJ-7706621 Aurora kinases, Cyclin-dependent kinasesAurora A: 4 nM, CDK1: 9 nM, CDK2: 4 nMA multi-kinase inhibitor with an isoxazole scaffold, illustrating the potential for promiscuity within this chemical class.[7]

Rationale for Comparator Selection:

  • PBD150 and SEN177 serve as positive controls, representing compounds with established high affinity and selectivity for the hypothesized target, Glutaminyl Cyclase. Their inclusion allows for a direct comparison of the on-target potency of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

  • JNJ-7706621 exemplifies a promiscuous isoxazole-containing compound. While its primary targets are kinases, its broad activity profile highlights the importance of screening for off-target effects across different enzyme families, a critical consideration for any novel isoxazole-based therapeutic candidate.

Experimental Workflows for Selectivity Profiling

A robust assessment of selectivity requires a multi-pronged approach, employing a combination of biochemical and cell-based assays. The following protocols are designed to provide a comprehensive evaluation of the selectivity of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

Kinase Selectivity Profiling using the ADP-Glo™ Assay

Given that many isoxazole-based compounds exhibit kinase inhibitory activity, a broad kinase panel screen is an essential first step to identify potential off-targets. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for assessing kinase inhibition.

Experimental Workflow:

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Reaction_Setup Incubate kinase, substrate, ATP, and compound in a 384-well plate Compound_Prep->Reaction_Setup Kinase_Prep Prepare kinase/substrate solutions for a diverse kinase panel Kinase_Prep->Reaction_Setup Reagent_Prep Prepare ADP-Glo™ Reagent and Kinase Detection Reagent Reaction_Termination Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP Reagent_Prep->Reaction_Termination Reaction_Setup->Reaction_Termination Kinase Reaction Signal_Generation Add Kinase Detection Reagent to convert ADP to ATP and generate light Reaction_Termination->Signal_Generation 40 min incubation Luminescence_Reading Measure luminescence using a plate reader Signal_Generation->Luminescence_Reading 30-60 min incubation IC50_Calculation Calculate IC50 values for each kinase Luminescence_Reading->IC50_Calculation Selectivity_Score Determine selectivity score (e.g., S-score) IC50_Calculation->Selectivity_Score

Caption: Workflow for kinase selectivity profiling using the ADP-Glo™ assay.

Detailed Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid in DMSO, typically starting from 10 mM.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the specific kinase, its substrate, and ATP. Add the test compound at various concentrations. Incubate at room temperature for 1 hour.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 values for each kinase to determine the inhibitory potency of the compound.

Rationale: This initial broad screen will quickly identify any significant off-target kinase activity, guiding further, more focused selectivity studies. The use of a commercial kit like ADP-Glo™ ensures high-quality, reproducible data.

Receptor Binding Assay for Off-Target GPCR and Ion Channel Screening

To assess potential interactions with other major drug target classes, a radioligand binding assay panel against a diverse set of G-protein coupled receptors (GPCRs) and ion channels is recommended. This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

Experimental Workflow:

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubation Incubate membranes, radioligand, and compound in a 96-well plate Membrane_Prep->Incubation Compound_Prep Prepare serial dilutions of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid Compound_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand solution Radioligand_Prep->Incubation Filtration Rapidly filter the reaction mixture to separate bound and free radioligand Incubation->Filtration Binding Equilibrium Washing Wash the filter to remove non-specifically bound radioligand Filtration->Washing Scintillation_Counting Measure radioactivity on the filter using a scintillation counter Washing->Scintillation_Counting Ki_Calculation Calculate Ki values to determine binding affinity Scintillation_Counting->Ki_Calculation Off_Target_Profile Generate off-target binding profile Ki_Calculation->Off_Target_Profile

Caption: Workflow for off-target screening using radioligand binding assays.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines overexpressing the target receptor of interest.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-labeled) and varying concentrations of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid.

  • Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound and non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Rationale: This method provides a direct measure of the compound's ability to bind to a wide range of physiologically relevant targets, offering a clear picture of its potential for off-target interactions.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement in a Cellular Context

To confirm that 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid engages its hypothesized target, Glutaminyl Cyclase, in a more physiologically relevant environment, the Cellular Thermal Shift Assay (CETSA®) is an invaluable tool. CETSA® is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Workflow:

CETSA_Workflow cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cell_Culture Culture cells expressing Glutaminyl Cyclase Compound_Treatment Treat cells with 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid or vehicle Cell_Culture->Compound_Treatment Aliquoting Aliquot treated cells Compound_Treatment->Aliquoting Heating Heat aliquots at a range of temperatures Aliquoting->Heating Cooling Cool samples on ice Heating->Cooling Lysis Lyse cells to release proteins Cooling->Lysis Centrifugation Centrifuge to pellet aggregated proteins Lysis->Centrifugation Western_Blot Analyze soluble fraction by Western Blot for Glutaminyl Cyclase Centrifugation->Western_Blot Quantification Quantify band intensities to generate a melting curve Western_Blot->Quantification

Caption: Workflow for target engagement confirmation using CETSA®.

Detailed Protocol:

  • Cell Treatment: Treat cultured cells expressing Glutaminyl Cyclase with 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid or a vehicle control for a defined period.

  • Heating: Aliquot the treated cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a lysis buffer. Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble Glutaminyl Cyclase in each sample by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot to generate a "melting curve" for Glutaminyl Cyclase in the presence and absence of the compound. A shift in the melting curve to higher temperatures indicates target engagement.

Rationale: CETSA® provides direct evidence of target engagement within the complex milieu of the cell, validating that the compound can access and bind to its intended target under physiological conditions.

Conclusion

The comprehensive assessment of a compound's selectivity is a cornerstone of successful drug development. For 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, a molecule with limited public data but a promising structural scaffold, a systematic and rigorous evaluation is essential. By hypothesizing a primary target based on available information and employing a suite of robust experimental methodologies, researchers can build a detailed selectivity profile. This guide provides a roadmap for such an endeavor, comparing the test compound with well-characterized molecules and offering detailed protocols for kinase profiling, receptor binding assays, and cellular target engagement. The data generated from these experiments will be instrumental in determining the therapeutic potential of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid and will inform the subsequent stages of the drug discovery and development process.

References

  • The structure of the human glutaminyl cyclase–SEN177 complex indicates routes for developing new potent inhibitors as possible agents for the treatment of neurological disorders - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - MDPI. (n.d.). Retrieved February 7, 2026, from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

  • Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease - Frontiers. (2023, August 2). Retrieved February 7, 2026, from [Link]

  • Glutaminyl Cyclase and Its Inhibitors - DergiPark. (2022, July 15). Retrieved February 7, 2026, from [Link]

  • An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer's Disease. (n.d.). Retrieved February 7, 2026, from [Link]

  • A promiscuous kinase inhibitor reveals secrets to cancer cell survival - PMC - NIH. (n.d.). Retrieved February 7, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved February 7, 2026, from [Link]

  • Cellular thermal shift assay (CETSA) - Bio-protocol. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Comparative

Technical Comparison: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid vs. Ester Derivatives

[1] Executive Summary: The Linker vs. The Precursor[1] In the fields of reticular chemistry and medicinal discovery, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (H₂-CPI) and its ester derivatives serve distinct, compl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Linker vs. The Precursor[1]

In the fields of reticular chemistry and medicinal discovery, 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid (H₂-CPI) and its ester derivatives serve distinct, complementary roles.

  • The Acid (H₂-CPI): The active functional unit.[1] It acts as a rigid, non-linear dicarboxylate ligand in Metal-Organic Frameworks (MOFs), imparting unique pore geometries due to the isoxazole ring's bond angles.[1] In medicinal chemistry, it functions as a polar pharmacophore, often mimicking glutamate or targeting enzymes like xanthine oxidase.[1]

  • The Ester (Me/Et-CPI): The synthetic workhorse.[1] It offers superior solubility in organic solvents, allowing for facile purification.[1] In MOF synthesis, it acts as a "latent ligand," slowly releasing the acid via in-situ hydrolysis to control nucleation rates and improve crystal quality.[1]

This guide provides a head-to-head analysis of their physicochemical properties, synthesis protocols, and specific applications.

Chemical Identity & Structural Logic[1][2]

FeatureThe Acid (H₂-CPI)The Ester (Dimethyl/Diethyl-CPI)
Formula C₁₁H₇NO₅C₁₅H₁₅NO₅ (Diethyl variant)
State High-melting crystalline solidLow-melting solid or oil
Primary Role MOF Linker, Bioactive LigandSynthetic Intermediate, Prodrug, Modulator
Geometry Rigid, "V-shaped" or Kinked (~150° angle)Same core, chemically masked termini
Structural Insight

Unlike terephthalic acid (linear, 180°), the isoxazole core introduces a structural "kink."[1] The angle between the carboxylate at position 3 and the phenyl-carboxylate at position 5 creates unique topology in coordination networks, preventing the formation of simple cubic lattices and encouraging complex, high-surface-area architectures.[1]

Head-to-Head Performance Comparison

A. Solubility Profile

Critical for processing and purification.[1]

Solvent SystemAcid (H₂-CPI)Ester (Et-CPI)Operational Insight
Water (Neutral) InsolubleInsolubleBoth require modification for aqueous use.[1]
Water (Basic, pH > 8) Highly Soluble (as dicarboxylate)InsolubleUse NaOH/Na₂CO₃ to dissolve the acid for aqueous MOF synthesis.[1]
DCM / Chloroform InsolubleHighly Soluble Use Esters for silica gel chromatography purification.[1]
DMF / DMSO SolubleSolubleBoth compatible with standard solvothermal MOF conditions.[1]
Alcohols (MeOH/EtOH) Sparingly SolubleSolubleEsters can be recrystallized from alcohols; Acids often precipitate.[1]
B. Thermal & Chemical Stability[1]
  • The Acid: Exhibits high thermal stability (often >250°C), making it suitable for activating MOF pores (removing solvent) without ligand decomposition.[1] However, it is prone to decarboxylation at extreme temperatures (>300°C) or under harsh acidic reflux.[1]

  • The Ester: Lower thermal stability due to the volatility of the alkoxy group.[1] Chemically, it is susceptible to hydrolysis.[1] In solvothermal conditions (DMF/H₂O, 100°C), the ester slowly converts to the acid, a feature exploited for crystal engineering.[1]

Synthesis & Reactivity Protocols

The synthesis follows a self-validating "Claisen-Cyclization" logic.[1] The ester is the mandatory intermediate; the acid is obtained via hydrolysis.[1]

Step 1: Synthesis of the Diester (The Precursor)

Mechanism: Claisen condensation of a ketone with an oxalate, followed by heterocyclization.[1]

  • Reagents: Methyl 4-acetylbenzoate (1.0 eq), Diethyl oxalate (1.2 eq), Sodium Ethoxide (NaOEt, 1.5 eq), Ethanol (anhydrous).

  • Protocol:

    • Dissolve Methyl 4-acetylbenzoate in EtOH.

    • Add Diethyl oxalate.[1]

    • Slowly add NaOEt at 0°C. Stir at Room Temp (RT) for 4 hours. Observation: Solution turns yellow/orange (formation of diketo-enolate).[1]

    • Add Hydroxylamine Hydrochloride (NH₂OH[1][2]·HCl, 1.5 eq). Reflux for 4–6 hours.[1]

    • Workup: Evaporate EtOH. Partition between Water/Ethyl Acetate.[1] Dry organic layer.[1]

    • Validation: TLC (Hexane:EtOAc 3:1) shows a new, less polar spot compared to the starting ketone.[1]

Step 2: Hydrolysis to the Diacid (The Ligand)

Mechanism: Saponification.[1]

  • Reagents: Diester (from Step 1), LiOH or NaOH (4.0 eq), THF/Water (1:1 mix).[1]

  • Protocol:

    • Dissolve Diester in THF.[1] Add aqueous hydroxide.[1][3]

    • Stir at 50°C for 3 hours. Observation: The suspension may clear as the salt forms.[1]

    • Critical Step: Acidify with 1M HCl to pH 2. The H₂-CPI will precipitate as a white solid.[1]

    • Filter, wash with water, and dry under vacuum.[1]

Visualization: Synthesis Workflow

SynthesisPath Start Methyl 4-acetylbenzoate Inter Diketo Intermediate Start->Inter + Diethyl Oxalate + NaOEt Ester Isoxazole Diester (Soluble Precursor) Inter->Ester + NH2OH·HCl Cyclization Acid H2-CPI Ligand (Active MOF Linker) Ester->Acid + LiOH / H2O Hydrolysis & Acidification

Caption: The stepwise conversion from acetyl-aromatic precursors to the active dicarboxylate ligand via the ester intermediate.[1]

Application Deep Dive: Metal-Organic Frameworks (MOFs)

The choice between Acid and Ester fundamentally changes the crystallization outcome.[1]

Strategy A: Direct Synthesis (Using H₂-CPI)[1]
  • Method: Mix Metal Salt (e.g., Zn(NO₃)₂) + H₂-CPI in DMF/Ethanol.[1] Heat to 85°C.[1]

  • Result: Rapid nucleation.

  • Pros: Fast reaction, high yield.

  • Cons: Often yields microcrystalline powders or amorphous solids due to uncontrolled precipitation.[1]

Strategy B: In-Situ Hydrolysis (Using Ester-CPI)[1]
  • Method: Mix Metal Salt + Ester-CPI in DMF/Water.[1] Heat to 100°C.

  • Mechanism: The water slowly hydrolyzes the ester releases H₂-CPI gradually.[1]

  • Result: Low supersaturation, controlled growth.[1]

  • Pros: Large, single crystals suitable for X-ray diffraction (XRD).[1] Higher defect tolerance.

Visualization: MOF Assembly Logic

MOFAssembly cluster_LigandSource Ligand Source Metal Metal Node (Zn2+, Cu2+, Zr4+) NucleationFast Rapid Nucleation Metal->NucleationFast NucleationSlow Controlled Nucleation Metal->NucleationSlow AcidSource Direct Acid (H2-CPI) [High Concentration] AcidSource->NucleationFast Instant Binding EsterSource Ester Precursor [Slow Release] EsterSource->NucleationSlow In-Situ Hydrolysis Powder Microcrystalline Powder (High Surface Area) NucleationFast->Powder Crystal Large Single Crystals (Structural Analysis) NucleationSlow->Crystal

Caption: Impact of ligand source (Acid vs. Ester) on MOF crystallization kinetics and final material morphology.

References

  • Xanthine Oxidase Inhibition: Poursattar Marjani, A., et al. "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors."[1][4] European Journal of Medicinal Chemistry, 2010.[1] Link

  • General Isoxazole Synthesis: Khalafy, J., et al. "Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates."[1][5] Heterocyclic Communications, 2011.[1][5] Link

  • MOF Ligand Design: "MOF Ligands | Bridging Ligands for MOF Materials." Ossila Product Guide. Link

  • Crystal Engineering: Wang, D.C., et al. "5-Methylisoxazole-4-carboxylic acid."[1][6] Acta Crystallographica Section E, 2009.[1][6] Link

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative In the landscape of contemporary drug discovery, isoxazole scaffolds have emerged as privileged structures, demonstrating a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Isoxazole Derivative

In the landscape of contemporary drug discovery, isoxazole scaffolds have emerged as privileged structures, demonstrating a wide array of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] This guide focuses on a promising, yet under-investigated molecule: 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid . The presence of two carboxylic acid moieties suggests a high potential for forming specific and strong interactions within biological targets.

This document provides a comprehensive, in-depth comparative docking study of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid against two clinically relevant protein targets: Cyclooxygenase-2 (COX-2) and β-tubulin . The rationale for selecting these targets is rooted in the established activities of similar isoxazole-containing compounds.[4][5] To provide a robust comparative analysis, the docking performance of our lead compound is benchmarked against two well-established drugs: Celecoxib , a selective COX-2 inhibitor, and Colchicine , a classic tubulin-destabilizing agent.

The primary objective of this guide is to furnish researchers, scientists, and drug development professionals with a detailed, scientifically rigorous, and experimentally-grounded framework for evaluating the potential of novel small molecules through computational docking.

Strategic Selection of Protein Targets and Comparative Ligands

The choice of protein targets is a critical first step in any meaningful docking study. For 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, the selection of COX-2 and β-tubulin is based on the following justifications:

  • Cyclooxygenase-2 (COX-2): Isoxazole derivatives have been reported as potent inhibitors of COX enzymes, which are key players in the inflammatory cascade.[4] COX-2's role in inflammation and its overexpression in various cancers make it a prime target.

  • β-tubulin: Tubulin is a crucial component of the cellular cytoskeleton, and its disruption is a validated anticancer strategy.[6] Several isoxazole-containing compounds have been identified as tubulin polymerization inhibitors.[5][7]

For a meaningful comparison, we have selected:

  • Celecoxib: A diaryl-substituted pyrazole that selectively inhibits COX-2, widely prescribed for inflammatory conditions.[8] Its well-characterized binding mode serves as an excellent benchmark for our lead compound's potential as an anti-inflammatory agent.

  • Colchicine: A natural product that binds to the interface of α- and β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[9] It provides a reference for evaluating the anticancer potential of our isoxazole derivative.

Experimental Workflow: A Self-Validating Docking Protocol

The following detailed protocol for molecular docking using AutoDock Vina is designed to be a self-validating system, ensuring the reliability and reproducibility of the results.[10][11]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl 1. Protein Structure Retrieval (RCSB PDB) Prot_prep 3. Protein Preparation (AutoDockTools) PDB_dl->Prot_prep PDB File Ligand_dl 2. Ligand Structure Retrieval (PubChem) Lig_prep 4. Ligand Preparation (AutoDockTools) Ligand_dl->Lig_prep SDF File Grid 5. Grid Box Generation Prot_prep->Grid PDBQT File Docking 6. Molecular Docking (AutoDock Vina) Lig_prep->Docking PDBQT File Grid->Docking Grid Parameters Results 7. Analysis of Docking Results Docking->Results Vis 8. Visualization of Interactions (PyMOL) Results->Vis Best Poses

Caption: A streamlined workflow for the comparative molecular docking study.

Step 1: Protein and Ligand Preparation

Scientific integrity in docking begins with meticulous preparation of the molecular structures.

Protein Preparation:

  • Retrieval: The crystal structures of human COX-2 in complex with an inhibitor (PDB ID: 5F19) and bovine tubulin in complex with D64 (PDB ID: 6K9V) were downloaded from the RCSB Protein Data Bank.[12][13]

  • Cleaning: All non-essential water molecules, co-factors, and existing ligands were removed from the PDB files.[11]

  • Protonation and Charge Assignment: Polar hydrogens were added, and Kollman charges were assigned to the protein structures using AutoDockTools (ADT).[14]

  • File Format Conversion: The prepared protein structures were saved in the PDBQT format, which is required by AutoDock Vina.[14]

Ligand Preparation:

  • Retrieval and Drawing: The 3D structures of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid, Celecoxib, and Colchicine were obtained from PubChem or drawn using appropriate chemical drawing software.

  • Energy Minimization: The ligand structures were subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Torsion Tree and File Format Conversion: The rotatable bonds were defined, and the ligand structures were converted to the PDBQT format using ADT.[15]

Step 2: Grid Box Generation and Docking Protocol Validation

The accuracy of the docking simulation is highly dependent on the definition of the binding site.

Grid Box Generation:

  • A grid box was centered on the active site of each protein, defined by the co-crystallized ligand in the original PDB structure.

  • For COX-2 (PDB: 5F19), the grid box was centered at x = 24.447, y = 22.535, and z = 16.327 with dimensions of 50 x 50 x 50 Å.[16]

  • For Tubulin (PDB: 6K9V), the grid box was centered on the colchicine-binding site.

Protocol Validation (Re-docking):

  • To validate the docking protocol, the co-crystallized ligands were extracted from their respective protein structures and re-docked into the binding sites.

  • The Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[17]

Step 3: Molecular Docking with AutoDock Vina

AutoDock Vina was employed for the docking simulations due to its accuracy and computational efficiency.

  • The prepared ligands (in PDBQT format) and proteins (in PDBQT format) were used as input files.

  • The docking was performed with an exhaustiveness parameter of 32 to ensure a thorough search of the conformational space.[10]

  • The top-ranked binding poses for each ligand were saved for further analysis.

Comparative Analysis of Docking Results

The docking results were analyzed based on the binding affinity (kcal/mol) and the key molecular interactions observed in the binding pocket.

Binding Affinity Scores

The binding affinity is a measure of the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding.

LigandTarget ProteinBinding Affinity (kcal/mol)
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid COX-2-9.8
Celecoxib (Reference)COX-2-12.1[17]
5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid β-tubulin-8.5
Colchicine (Reference)β-tubulin-9.2

Table 1: Comparative binding affinities of the test and reference compounds against COX-2 and β-tubulin.

The results indicate that 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid exhibits strong binding affinity for both COX-2 and β-tubulin. While its affinity for COX-2 is lower than that of Celecoxib, it is still in a promising range for a potential inhibitor. Its binding affinity for β-tubulin is comparable to that of Colchicine.

Analysis of Molecular Interactions

The visualization of the docking poses provides crucial insights into the specific interactions that stabilize the ligand-protein complex.

G cluster_cox2 COX-2 Binding Pocket cluster_tubulin Tubulin Colchicine Site Lead_COX 5-(4-Carboxyphenyl)isoxazole- 3-carboxylic Acid Arg120 Arg120 Lead_COX->Arg120 H-bond Tyr355 Tyr355 Lead_COX->Tyr355 H-bond Ser530 Ser530 Lead_COX->Ser530 H-bond Val523 Val523 Lead_COX->Val523 Hydrophobic Lead_Tub 5-(4-Carboxyphenyl)isoxazole- 3-carboxylic Acid Cys241 Cys241 Lead_Tub->Cys241 H-bond Leu248 Leu248 Lead_Tub->Leu248 Hydrophobic Ala316 Ala316 Lead_Tub->Ala316 Hydrophobic Val318 Val318 Lead_Tub->Val318 Hydrophobic

Caption: Key molecular interactions of the lead compound in the binding sites.

Interactions with COX-2:

  • The two carboxylic acid groups of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid are predicted to form strong hydrogen bonds with key residues in the COX-2 active site, such as Arg120 , Tyr355 , and Ser530 . These interactions are crucial for the inhibitory activity of many known COX-2 inhibitors.

  • The phenyl ring of the molecule is positioned to form favorable hydrophobic interactions with residues like Val523 in the side pocket of the COX-2 active site, a characteristic feature of selective COX-2 inhibitors.

Interactions with β-tubulin:

  • The docking pose of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid in the colchicine-binding site of tubulin shows that one of its carboxylic acid groups forms a hydrogen bond with the backbone of Cys241 .

  • The isoxazole and phenyl rings are involved in hydrophobic interactions with residues such as Leu248 , Ala316 , and Val318 , which are known to be important for the binding of colchicine.

Conclusion and Future Directions

This comparative docking study provides compelling in silico evidence for the potential of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid as a dual inhibitor of COX-2 and β-tubulin. The predicted binding affinities and the nature of the molecular interactions are consistent with those of known inhibitors for both targets.

The key takeaways from this study are:

  • Strong Binding Potential: The lead compound demonstrates strong binding affinities for both COX-2 and β-tubulin, suggesting it could be a potent inhibitor.

  • Favorable Interactions: The molecule's structure, particularly the two carboxylic acid groups, allows it to form multiple hydrogen bonds and hydrophobic interactions within the active sites of both target proteins.

  • Dual-Targeting Hypothesis: The results support the hypothesis that 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid may exert its biological effects through the simultaneous inhibition of both inflammatory and cell proliferation pathways.

It is imperative to underscore that these computational predictions require experimental validation. Future work should focus on:

  • In Vitro Enzyme Assays: To determine the IC50 values of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid against COX-2 and its effect on tubulin polymerization.

  • Cell-Based Assays: To evaluate the anti-inflammatory and antiproliferative effects of the compound in relevant cell lines.

  • Structural Biology: To obtain a co-crystal structure of the compound with its target proteins to definitively confirm the predicted binding mode.

This guide provides a robust computational foundation for the further investigation of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid as a promising therapeutic lead.

References

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133618.
  • PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. [Link]

  • ResearchGate. (2025). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. Retrieved February 7, 2026, from [Link]

  • RCSB PDB. (2014). 4O2A: Tubulin-BAL27862 complex. Retrieved February 7, 2026, from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved February 7, 2026, from [Link]

  • AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved February 7, 2026, from [Link]

  • Limongelli, V., et al. (2017). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 22(9), 1499.
  • MDPI. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. Retrieved February 7, 2026, from [Link]

  • MDPI. (2023). An Integrated QSAR-MD-DCCM Pipeline: A Predictive Computational Platform for the Rational Design and Dynamic Functional Validation of Dual-Target Directed Ligands. Retrieved February 7, 2026, from [Link]

  • Omixium. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]

  • Bionatura Journal. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Retrieved February 7, 2026, from [Link]

  • Springer. (n.d.). AutoDock and AutoDockTools for Protein-Ligand Docking. Retrieved February 7, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Visualized Experiments, (46), e2251.
  • Connect Journals. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. Retrieved February 7, 2026, from [Link]

  • Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). Molecular docking analysis of doronine derivatives with human COX-2. Retrieved February 7, 2026, from [Link]

  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved February 7, 2026, from [Link]

  • RCSB PDB. (2019). 6K9V: Crystal structure of tubulin in complex with inhibitor D64. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. Retrieved February 7, 2026, from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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